Product packaging for 2-Phenyl-1H-benzoimidazol-5-ylamine(Cat. No.:CAS No. 1767-25-5)

2-Phenyl-1H-benzoimidazol-5-ylamine

Cat. No.: B167629
CAS No.: 1767-25-5
M. Wt: 209.25 g/mol
InChI Key: NEWWXWMKZVSLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative serving as a versatile scaffold in medicinal chemistry and drug discovery. This compound is of significant research interest for developing novel therapeutic agents, particularly as a core structure for potent enzyme inhibitors. Recent studies highlight its application in designing inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in the progression of Alzheimer's disease. Inhibiting this target is a promising strategy for alleviating cognitive impairment . Furthermore, structural analogs based on the 2-phenyl-1H-benzo[d]imidazole core have been synthesized and identified as highly effective α-glucosidase inhibitors. These inhibitors demonstrate significant in vivo anti-hyperglycemic activity, positioning them as promising candidates for developing new anti-diabetic treatments . The amine functional group at the 5-position provides a key site for further functionalization, enabling extensive structure-activity relationship (SAR) studies and the exploration of diverse pharmacological applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B167629 2-Phenyl-1H-benzoimidazol-5-ylamine CAS No. 1767-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWXWMKZVSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324992
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1767-25-5
Record name 1767-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Phenyl-1H-benzoimidazol-5-ylamine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical properties, and synthesis, alongside a review of relevant biological signaling pathways.

Core Chemical Properties

This compound, identified by the CAS number 1767-25-5, is an aromatic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.[1] Its structural characteristics, including the presence of both aromatic and heterocyclic moieties and a hydrogen-bonding amino group, contribute to its stability and potential for biological interactions.[1] This versatile scaffold is a subject of ongoing research for its potential antimicrobial and anticancer properties.[1]

Table 1: Summary of Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁N₃[1]
Molecular Weight 209.25 g/mol [1]
CAS Number 1767-25-5[1]
Appearance Not explicitly stated in reviewed literature.
Melting Point Data for the target compound is not readily available. A closely related compound, 2-(4'-aminophenyl)-5-aminobenzimidazole, has a reported melting point of 235 °C after recrystallization from ethanol and heating.[2]
Solubility Varies depending on the solvent and conditions.[1] Specific quantitative data is not available in the reviewed literature.[1]
Synonyms 1H-Benzimidazol-5-amine, 2-phenyl-; 2-Phenyl-1H-benzimidazol-5-amine; 2-phenyl-1H-benzimidazol-6-amine; 5-Amino-2-phenylbenzimidazole[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available in the reviewed scientific literature. However, data for the parent compound, 2-phenyl-1H-benzimidazole, can provide valuable reference points for spectral interpretation.

For 2-Phenyl-1H-benzimidazole (Reference Compound):

  • ¹H NMR (DMSO-d₆): δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H).[3]

  • ¹³C NMR (DMSO-d₆): δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58.[3]

  • IR (KBr): 1626 cm⁻¹ (C=N), 3436 cm⁻¹ (N-H).[3]

  • HRMS (ESI): Calculated for C₁₃H₁₁N₂ [M+H]⁺: 195.0917, found: 195.0916.[3]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the synthesis of benzimidazole derivatives are well-established. One common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

A detailed multi-step synthesis is available for the closely related compound, 2-(4'-aminophenyl)-5-aminobenzimidazole, which can serve as a methodological template. This process involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the nitro groups to form a triamine, and subsequent dehydrocyclization to yield the final product.[2]

Workflow for the Synthesis of a Benzimidazole Scaffold:

G reagents o-Phenylenediamine + Carboxylic Acid/Aldehyde condensation Condensation Reaction (Acidic or High Temp) reagents->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization benzimidazole 2-Substituted Benzimidazole cyclization->benzimidazole

General synthesis of 2-substituted benzimidazoles.

Biological Activity and Signaling Pathways

Derivatives of 2-phenyl-1H-benzimidazole have garnered significant attention for their potential therapeutic applications, notably in the fields of neurodegenerative disease and infectious diseases.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) in Alzheimer's Disease

Recent research has identified 2-phenyl-1H-benzimidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease. Overexpression of 17β-HSD10 is observed in the brain cells of Alzheimer's patients. This enzyme is involved in the metabolism of neurosteroids and can bind to amyloid-β peptide (Aβ), contributing to mitochondrial dysfunction and neurotoxicity. Inhibition of 17β-HSD10 is therefore a promising therapeutic strategy.

G Ab Amyloid-β (Aβ) HSD10 17β-HSD10 Ab->HSD10 binds Neurosteroid Neurosteroid Homeostasis HSD10->Neurosteroid disrupts Mitochondria Mitochondrial Dysfunction HSD10->Mitochondria Neurotoxicity Neurotoxicity Mitochondria->Neurotoxicity Benzimidazole 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Benzimidazole->HSD10 inhibits

Inhibition of 17β-HSD10 by benzimidazole derivatives.
Modulation of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, is associated with a range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., via Toll-like receptors) and an activation signal, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Benzimidazole derivatives have been investigated as potential inhibitors of the NLRP3 inflammasome.

G PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NLRP3_activation NLRP3 Activation (K+ efflux, ROS) PAMPs_DAMPs->NLRP3_activation NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b Inflammasome NLRP3 Inflammasome Assembly Pro_IL1b->Inflammasome NLRP3_activation->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b Mature IL-1β & IL-18 Release Casp1->IL1b Inflammation Inflammation IL1b->Inflammation Benzimidazole 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Benzimidazole->Inflammasome inhibits G Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK HK_P Phosphorylated HK HK->HK_P autophosphorylation ATP ATP ATP->HK_P RR Response Regulator (RR) HK_P->RR phosphotransfer RR_P Phosphorylated RR RR->RR_P Gene Gene Expression (Virulence, Resistance) RR_P->Gene Benzimidazole 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Benzimidazole->HK inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 2-Phenyl-1H-benzoimidazol-5-ylamine

Abstract

This compound is a heterocyclic organic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry.[1] The unique arrangement of a phenyl group at the C2 position and an amine group on the fused benzene ring imparts significant biological activity, making it a molecule of interest for drug discovery and development.[1][2] Its derivatives have been explored for various therapeutic applications, including as antimicrobial agents, anticancer agents targeting VEGFR-2 kinase, and as inhibitors of 17β-HSD10 for potential Alzheimer's disease treatment.[2][3][4] Accurate structure elucidation is fundamental to understanding its chemical properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the analytical techniques and experimental protocols used to confirm the structure of this compound.

Molecular Structure and Properties

The compound consists of a phenyl ring attached to the second carbon of a benzimidazole system, with an amino group substituted on the 5th position of the benzimidazole ring. The benzimidazole moiety allows for interactions with various biological targets, making it a versatile scaffold in drug development.[1]

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₁₁N₃[1]
Molecular Weight 209.25 g/mol [1]
CAS Number 1767-25-5[1]
Appearance Typically a solid powderN/A
SMILES c1ccc(cc1)c1nc2ccc(cc2[nH]1)N[1]
InChI InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)[1]

Synthesis Pathway

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[5] For this compound, a typical approach involves the reaction of 1,2,4-triaminobenzene (or a nitro-substituted precursor that is subsequently reduced) with benzaldehyde or benzoic acid, often under acidic conditions to facilitate cyclization.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_product Final Product A 1,2-Diamino-4-nitrobenzene C Condensation & Oxidative Cyclization A->C B Benzaldehyde B->C I 5-Nitro-2-phenyl- 1H-benzimidazole C->I Step 1 D Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) P 2-Phenyl-1H-benzoimidazol- 5-ylamine D->P I->D Step 2

General Synthesis Workflow.

Spectroscopic and Spectrometric Characterization

The elucidation of the molecular structure relies on a combination of modern analytical techniques. The following sections detail the expected data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. While specific data for the title compound is sparse in the literature, data from the parent compound, 2-phenyl-1H-benzimidazole, allows for reliable prediction of the chemical shifts.[6][7] The presence of the amino group at the 5-position will influence the chemical shifts of the protons on the fused benzene ring.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.6Singlet (broad)1HN-H (imidazole)Exchangeable with D₂O. Position can vary.
~8.15Multiplet2HH-2', H-6' (Phenyl)Protons ortho to the benzimidazole link.
~7.50Multiplet3HH-3', H-4', H-5' (Phenyl)Remaining phenyl protons.
~7.20Doublet1HH-7Proton on the benzimidazole ring.
~6.80Singlet1HH-4Proton ortho to the amino group.
~6.60Doublet of doublets1HH-6Proton meta to the amino group.
~5.00Singlet (broad)2H-NH₂ (amino)Exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~151.5C-2Carbon of the C=N bond in the imidazole ring.
~145.0C-5Carbon attached to the amino group.
~138.0C-7aFused ring carbon.
~135.0C-3aFused ring carbon.
~130.0C-1'Phenyl carbon attached to the benzimidazole.
~129.5C-4'Phenyl para-carbon.
~129.0C-3', C-5'Phenyl meta-carbons.
~126.5C-2', C-6'Phenyl ortho-carbons.
~115.0C-6Benzimidazole ring carbon.
~114.0C-7Benzimidazole ring carbon.
~100.0C-4Benzimidazole ring carbon.
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for N-H bonds (from both the imidazole and amino groups), aromatic C-H bonds, and C=N bonds.[7][8]

Table 4: Key IR Absorption Bands (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3200 - 3000N-H StretchingImidazole N-H
3100 - 3000C-H StretchingAromatic C-H
~1625C=N StretchingImidazole Ring
1600 - 1450C=C StretchingAromatic Rings
~1310C-N StretchingAryl-Amine
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound with high accuracy.

Table 5: High-Resolution Mass Spectrometry Data (ESI+)

ParameterValue
Formula C₁₃H₁₁N₃
Calculated Exact Mass 209.0953
Observed [M+H]⁺ ~210.1031

Crystallographic Data

Table 6: Representative Crystallographic Data (from a closely related structure)

ParameterExpected Value/Observation
Crystal System N/A (requires experimental data)
Space Group N/A (requires experimental data)
Benzimidazole Ring Expected to be nearly planar.
Dihedral Angle The phenyl ring is twisted out of the plane of the benzimidazole core.
Hydrogen Bonding Intermolecular N-H···N hydrogen bonds are expected, forming molecular chains or networks.

Experimental Protocols

Standardized protocols are essential for reproducible structure elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.

  • Pellet Formation: Press the powdered mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Identify the characteristic peaks and assign them to the corresponding functional groups.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition, comparing it with the theoretical value for C₁₃H₁₁N₃.

G cluster_start Sample cluster_techniques Analytical Techniques cluster_data Data Obtained cluster_end Conclusion Start Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR XRAY X-Ray Crystallography (if single crystal) Start->XRAY NMR_Data Chemical Shifts, Coupling Constants, C-H Framework NMR->NMR_Data MS_Data Molecular Weight, Elemental Composition MS->MS_Data IR_Data Functional Groups (N-H, C=N, etc.) IR->IR_Data XRAY_Data 3D Structure, Bond Lengths/Angles XRAY->XRAY_Data End Structure Confirmed NMR_Data->End MS_Data->End IR_Data->End XRAY_Data->End

Experimental Workflow for Structure Elucidation.

Biological Context: Inhibition of Signaling Pathways

Derivatives of 2-phenyl-benzimidazole are recognized as potent inhibitors of key enzymes in cellular signaling pathways, which is a primary reason for the interest in this scaffold. For instance, they have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.[2]

Inhibition of the VEGF signaling pathway is a validated approach in cancer therapy.[2] Small molecule inhibitors, such as derivatives of this compound, can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking downstream signaling.

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor 2-Phenyl-benzimidazole Derivative Inhibitor->P Blocks ATP Binding Site

Simplified VEGFR-2 Signaling Pathway Inhibition.

Conclusion

The structural elucidation of this compound is accomplished through a synergistic application of spectroscopic and spectrometric methods. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and HRMS verifies the elemental composition. Together, these techniques provide unambiguous confirmation of the molecular structure, which is an indispensable prerequisite for its further development and application in medicinal chemistry and materials science. The established biological relevance of this scaffold continues to motivate research into its synthesis and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine, a key intermediate in the development of pharmacologically active compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a heterocyclic amine containing the benzimidazole scaffold. The benzimidazole ring system is a prominent structural motif in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 5-amino group and the 2-phenyl substituent provides versatile points for further chemical modification, making it a valuable building block in the synthesis of complex drug candidates. This guide focuses on a reliable and commonly employed two-step synthetic pathway.

Synthetic Pathway Overview

The most prevalent and well-documented synthesis of this compound involves a two-step process. The first step is the formation of the benzimidazole ring system through the condensation of a substituted o-phenylenediamine with a benzoic acid derivative to yield a nitro-substituted intermediate. The second step involves the selective reduction of the nitro group to the desired primary amine.

Synthesis_Pathway cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Reduction of Nitro Group A 4-Nitro-1,2-phenylenediamine C 2-Phenyl-5-nitro-1H-benzimidazole A->C Condensation B Benzoyl Chloride B->C D 2-Phenyl-5-nitro-1H-benzimidazole F This compound D->F Reduction E Reducing Agent (e.g., SnCl2·2H2O) E->F

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-5-nitro-1H-benzimidazole

This procedure outlines the condensation reaction to form the nitro-substituted benzimidazole intermediate.

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Benzoyl chloride

  • Methanesulfonic acid (MSA)

  • Phosphorus pentoxide (P2O5)

  • Water

  • Dimethylformamide (DMF)

Procedure:

  • In a 1-L flask equipped with a mechanical stirrer and a reflux condenser, add methanesulfonic acid (250.0 g, 2.60 mol) and phosphorus pentoxide (25.0 g, 0.17 mol).

  • Stir the mixture for 2 hours.

  • To the stirred mixture, add 4-nitro-1,2-phenylenediamine (24.7 g, 0.16 mol) and 4-nitrobenzoyl chloride (30.0 g, 0.16 mol).

  • Increase the temperature to 120 °C and continue stirring at this temperature overnight.

  • After the reaction is complete, pour the resulting solution into water.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to yield pure 2-Phenyl-5-nitro-1H-benzimidazole.[1]

Step 2: Synthesis of this compound

This section details the reduction of the nitro-intermediate to the final amino product. The following protocol is adapted from the reduction of a closely related dinitrobenzimidazole derivative and is expected to be effective for this transformation.[1]

Materials:

  • 2-Phenyl-5-nitro-1H-benzimidazole

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, suspend 2-Phenyl-5-nitro-1H-benzimidazole in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-Phenyl-5-nitro-1H-benzimidazoleC13H9N3O2239.23-70-73%[1]
This compoundC13H11N3209.25-~70%[1]

Table 2: Spectroscopic Data for this compound [1]

SpectroscopyData
¹H NMR (DMSO-d6, 200 MHz, δ, ppm)7.74 (d, J = 8.2 Hz, 2H), 7.17 (d, J = 8.7 Hz, 1H), 6.65 (d, J = 8.2 Hz, 2H and s, 1H), 6.46 (dd, 1H, J = 8.7 Hz), 5.47 (s, 2H), 4.78 (s, 2H)
¹³C NMR (DMSO-d6, 50 MHz, δ, ppm)150.4, 149.9, 144.2, 127.2, 118.2, 113.6, 110.8
FT-IR (cm⁻¹)3199 (N-H stretching), 1630 (N-H deformation)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Reduction cluster_analysis Analysis start Start reagents1 Mix 4-Nitro-1,2-phenylenediamine, Benzoyl Chloride, MSA, and P2O5 start->reagents1 heat1 Heat to 120°C (Overnight) reagents1->heat1 workup1 Pour into Water & Filter heat1->workup1 recrystallize1 Recrystallize from DMF/Water workup1->recrystallize1 intermediate Isolate 2-Phenyl-5-nitro- 1H-benzimidazole recrystallize1->intermediate reagents2 Suspend Intermediate in EtOH & Add SnCl2·2H2O/HCl intermediate->reagents2 heat2 Reflux & Monitor by TLC reagents2->heat2 workup2 Pour into Ice-Water, Neutralize with NaOH & Filter heat2->workup2 recrystallize2 Recrystallize from EtOH/Water workup2->recrystallize2 final_product Obtain 2-Phenyl-1H- benzoimidazol-5-ylamine recrystallize2->final_product analysis Characterization (NMR, MS, IR, MP) final_product->analysis end End analysis->end

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The presented two-step synthetic route is robust and relies on readily available starting materials and reagents. The experimental protocols and characterization data included herein are intended to support researchers in the efficient and successful synthesis of this valuable chemical intermediate for applications in drug discovery and development.

References

2-Phenyl-1H-benzoimidazol-5-ylamine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine

CAS Number: 1767-25-5

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthetic protocol, and explores its biological activities and mechanisms of action.

Compound Data

This compound is an organic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.[1] This structure imparts a unique combination of aromatic and heterocyclic properties, making it a valuable scaffold in the development of novel therapeutic agents.[1]

PropertyValueReference
CAS Number 1767-25-5[1]
Molecular Formula C₁₃H₁₁N₃[1]
Molecular Weight 209.25 g/mol [1]
Synonyms 2-Phenyl-1H-benzimidazol-5-amine, 2-Phenyl-1H-benzo[d]imidazol-5-amine[1]
Appearance Varies, typically a solid
Purity Commonly available at ≥97%[1]
InChI InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)[1]
SMILES c1ccc(cc1)c1nc2ccc(cc2[nH]1)N[1]

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving the construction of the benzimidazole core followed by the reduction of a nitro group. The following protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[2]

Step 1: Synthesis of 5-Nitro-2-phenyl-1H-benzo[d]imidazole

This step utilizes the Phillips-Ladenburg condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2]

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • Benzoic acid

    • 4 M Hydrochloric acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid.

    • Add 1.2 equivalents of benzoic acid to the suspension.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with water, and dry to yield 5-nitro-2-phenyl-1H-benzo[d]imidazole.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[2]

  • Materials:

    • 5-Nitro-2-phenyl-1H-benzo[d]imidazole

    • Methanol

    • 10 wt. % Palladium on carbon (Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve 1.0 equivalent of 5-nitro-2-phenyl-1H-benzo[d]imidazole in methanol in a hydrogenation vessel.

    • Carefully add 5-10 mol % of 10 wt. % palladium on carbon to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualized Experimental Workflow & Signaling Pathway

Experimental Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Phillips-Ladenburg Condensation cluster_1 Step 2: Nitro Group Reduction A 4-Nitro-1,2-phenylenediamine + Benzoic Acid B Reflux in 4M HCl A->B C Neutralization & Filtration B->C D 5-Nitro-2-phenyl-1H-benzo[d]imidazole C->D E Dissolve in Methanol + Add Pd/C D->E Intermediate F Hydrogenation (H2 gas) E->F G Filtration & Concentration F->G H This compound G->H

Caption: Synthetic Workflow for this compound.

Inhibition of α-Glucosidase Signaling Pathway

Derivatives of 2-Phenyl-1H-benzimidazole have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

G Mechanism of α-Glucosidase Inhibition cluster_0 Normal Physiological Process cluster_1 Inhibitory Action Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase (in small intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption into Bloodstream Glucose->Absorption Inhibitor 2-Phenyl-1H-benzimidazole Derivative Inhibitor->AlphaGlucosidase Inhibition

Caption: Inhibition of α-Glucosidase by 2-Phenyl-1H-benzimidazole Derivatives.

Biological Activities and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound and its derivatives have been explored for a wide range of pharmacological activities.[5]

  • Anticancer Activity: Benzimidazole derivatives have shown potential as anticancer agents.[5]

  • Antimicrobial Activity: The benzimidazole core is found in several antimicrobial drugs, and derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators.[8]

  • Enzyme Inhibition:

    • 17β-HSD10 Inhibition: Derivatives of 2-phenyl-1H-benzo[d]imidazole are being investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[9]

    • α-Glucosidase Inhibition: As depicted in the signaling pathway diagram, derivatives have shown potent inhibition of α-glucosidase, suggesting their potential as anti-diabetic agents.[3][4]

  • Antiprotozoal Activity: Benzimidazole compounds have been evaluated for their efficacy against various protozoan parasites.[5][10]

Due to this diverse range of biological activities, this compound serves as a crucial building block and a versatile scaffold for the design and synthesis of novel therapeutic agents in drug development.[1]

References

An In-depth Technical Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Phenyl-1H-benzoimidazol-5-ylamine, a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Characteristics

This compound, identified by the CAS number 1767-25-5, is a heterocyclic aromatic amine. Its structure features a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position. This unique arrangement of functional groups imparts specific physicochemical properties and biological activities to the molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueReference
Molecular Formula C₁₃H₁₁N₃[1]
Molecular Weight 209.25 g/mol [1]
Boiling Point 474.8°C at 760 mmHg[]
Density 1.286 g/cm³[]
IUPAC Name 2-phenyl-1H-benzo[d]imidazol-5-amine[3]
CAS Number 1767-25-5[1][4]
SMILES c1ccc(cc1)c1nc2ccc(cc2[nH]1)N[1]
InChI InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)[1][]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with benzoic acid or a derivative thereof. A common and effective method is the Phillips condensation, which involves the reaction of 4-nitro-1,2-phenylenediamine with benzoic acid, followed by the reduction of the nitro group to an amine.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the benzimidazole ring system and the subsequent modification of a functional group to yield the final amine.

G General Synthesis Workflow for this compound A 4-Nitro-1,2-phenylenediamine C Condensation Reaction (e.g., Phillips Condensation) A->C B Benzoic Acid B->C D 2-Phenyl-5-nitro-1H-benzimidazole C->D Formation of Benzimidazole Ring E Reduction Reaction (e.g., Catalytic Hydrogenation) D->E F This compound E->F Reduction of Nitro Group

A high-level overview of the synthesis of this compound.
Detailed Experimental Protocol

The following protocol outlines a plausible method for the synthesis of this compound, based on established chemical literature for similar benzimidazole derivatives.

Step 1: Synthesis of 2-Phenyl-5-nitro-1H-benzimidazole

  • In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents).

  • Add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the flask.

  • Heat the reaction mixture at a temperature ranging from 150 to 200°C for 2-4 hours, with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of ice-cold water with vigorous stirring.

  • Neutralize the mixture with a base, such as 10% sodium hydroxide solution, until a precipitate forms.

  • Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield crude 2-phenyl-5-nitro-1H-benzimidazole.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-phenyl-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Biological Activity and Therapeutic Potential

This compound serves as a crucial building block for the synthesis of various biologically active molecules. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)

A significant area of research involving this compound is in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme is implicated in the pathology of Alzheimer's disease.[5][6] 17β-HSD10 is known to bind to amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's, and is involved in the metabolism of neurosteroids.[6][7] The inhibition of 17β-HSD10 is a promising therapeutic strategy to mitigate the neurotoxic effects associated with the disease.[5][8] Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown inhibitory activity against 17β-HSD10, with one study identifying a compound with an IC₅₀ of 1.65 ± 0.55 μM.[5]

G Proposed Role of 17β-HSD10 in Alzheimer's Disease Pathogenesis cluster_0 Mitochondrion Abeta Amyloid-beta (Aβ) HSD10 17β-HSD10 Abeta->HSD10 Binds to & exacerbates HSD10 activity Inactivated_Neurosteroids Inactivated Neurosteroids HSD10->Inactivated_Neurosteroids Metabolizes Mitochondrial_Dysfunction Mitochondrial Dysfunction & Neuronal Stress HSD10->Mitochondrial_Dysfunction Neurosteroids Neurosteroids (e.g., Estradiol) Neurosteroids->HSD10 AD_Pathology Alzheimer's Disease Pathology Mitochondrial_Dysfunction->AD_Pathology Inhibitor This compound Derivative (Inhibitor) Inhibitor->HSD10 Inhibits

The role of 17β-HSD10 in Alzheimer's and the inhibitory action of this compound derivatives.
Antimicrobial and Anticancer Potential

The broader class of 2-phenyl-benzimidazole derivatives has demonstrated significant potential as both antimicrobial and anticancer agents.[1]

  • Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their in vitro activity against a range of bacteria and fungi. For instance, certain N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have shown potent activity against Staphylococcus aureus (including MRSA), E. coli, and Candida albicans, with some compounds exhibiting MIC values as low as 3.12 µg/mL.[9][10]

  • Anticancer Activity: The anticancer properties of benzimidazole derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of protein kinases involved in cancer cell signaling.[11] Studies have shown that some novel 2-substituted benzimidazole derivatives exhibit cytotoxic activity against various cancer cell lines, such as human liver cancer (HepG2).[12]

Quantitative Biological Activity Data for Derivatives

The following table summarizes the reported biological activities of various derivatives of the 2-phenyl-benzimidazole scaffold. It is important to note that these data are for derivatives and not for this compound itself, but they highlight the therapeutic potential of this chemical class.

Derivative ClassTarget/OrganismActivity MetricValueReference
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidinesS. aureus & MRSAMIC3.12 µg/mL[9]
2-phenyl-1H-benzo[d]imidazole derivatives17β-HSD10IC₅₀1.65 ± 0.55 μM[5]
2-phenyl-1H-benzo[d]imidazole-based derivativesα-glucosidaseIC₅₀0.71 ± 0.02 µM[13]
Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acidα-glucosidaseIC₅₀66.66 µg/ml[14]

Conclusion

This compound is a versatile and valuable molecule in medicinal chemistry. Its core structure provides a foundation for the development of potent therapeutic agents targeting a range of diseases, from Alzheimer's to microbial infections and cancer. The synthetic accessibility of this compound, coupled with the significant biological activities of its derivatives, ensures its continued importance in drug discovery and development research. Further investigation into the specific biological activities of the parent compound and the development of novel derivatives are promising avenues for future research.

References

The Unfolding Therapeutic Potential of 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The scientific community continues to show significant interest in the benzimidazole scaffold, a versatile heterocyclic aromatic compound. Among its numerous derivatives, 2-Phenyl-1H-benzoimidazol-5-ylamine and its analogues are emerging as a promising class of therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The core structure, characterized by a fusion of benzene and imidazole rings, serves as a key pharmacophore in numerous clinically approved drugs, including proton pump inhibitors, anthelmintics, and anticancer agents. The unique structural features and electron-rich nature of the benzimidazole ring system allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry.[1] This guide will delve into the significant antimicrobial and anticancer properties exhibited by this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In an era of rising antimicrobial resistance, the quest for novel antibacterial and antifungal agents is paramount. Derivatives of this compound have demonstrated considerable efficacy against a range of pathogenic microorganisms.

A series of novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were synthesized and evaluated for their in vitro activity against various bacteria and fungi.[2] One notable compound, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine, which features a 3,4-dichlorophenyl group at the C-2 position, exhibited significant activity with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against both Staphylococcus aureus (including MRSA) and the fungus Candida albicans.[2] The introduction of an N,N-diethylaminoethyl substitution on the amidine group was found to be crucial for its activity against E. coli and C. albicans.[2]

The general antimicrobial screening of these compounds often follows a standardized workflow, beginning with the synthesis and characterization of the derivatives, followed by in vitro evaluation of their activity against a panel of clinically relevant microbial strains.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis s1 Starting Materials (o-phenylenediamines, 2-phenyl aldehydes) s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Characterization (NMR, MS, IR) s3->s4 a2 Preparation of Compound Solutions s4->a2 a1 Selection of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) a3 Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Agar Diffusion) a1->a3 a2->a3 a4 Determination of MIC/MBC a3->a4 d1 Comparison with Standard Drugs a4->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2

General workflow for antimicrobial screening of benzimidazole derivatives.
Quantitative Antimicrobial Data

Compound IDTarget OrganismMIC (μg/mL)Reference
59S. aureus3.12[2]
59MRSA3.12[2]
59E. coli3.12[2]
59C. albicans3.12[2]
4aB. subtilis12.5[3]
4aP. aeruginosa25[3]
4aC. albicans6.25[3]
4bC. albicans12.5[3]
3aoS. aureus ATCC 25923< 1[4]
3aqS. aureus ATCC 25923< 1[4]
3agM. smegmatis3.9[4]
3agC. albicans ATCC 102313.9[4]
3aqC. albicans ATCC 102313.9[4]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized benzimidazole derivatives is commonly determined using the broth microdilution method or the agar well/disk diffusion method.[5][6][7]

Broth Microdilution Method (for MIC determination):

  • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method:

  • Nutrient agar plates are prepared and uniformly inoculated with the test microorganism.

  • Wells are created in the agar using a sterile borer.

  • A specific volume of the test compound solution (at a defined concentration) is added to each well.

  • Standard antibiotic and solvent controls are also included on the same plate.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[7]

Anticancer Activity: Targeting Key Cellular Pathways

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents. This compound derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics, inhibition of crucial enzymes like Fatty Acid Synthase (FASN) and topoisomerases, and modulation of signaling pathways.

One derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been reported to inhibit the proliferation of human prostate cancer cells.[8] PPTMB induces G2/M cell cycle arrest and subsequent apoptosis by directly acting on tubulin and disrupting microtubule dynamics.[8] This leads to mitotic arrest, sustained high levels of cyclin B1, and activation of Cdk1.[8] Furthermore, PPTMB stimulates the phosphorylation of c-Jun N-terminal kinase (JNK), which plays a pivotal role in initiating mitochondria-related apoptotic cascades.[8]

G PPTMB PPTMB Derivative Tubulin Tubulin Polymerization PPTMB->Tubulin inhibits JNK JNK Phosphorylation PPTMB->JNK stimulates Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Mitochondria Mitochondrial Apoptotic Cascade (Bcl-2 phosphorylation, Mcl-1 down-regulation) JNK->Mitochondria Mitochondria->Apoptosis

Signaling pathway of a PPTMB derivative in prostate cancer cells.

Other derivatives have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers.[9] Compounds CTL-06 and CTL-12 demonstrated potent FASN inhibitory activity with IC50 values of 3 ± 0.25 µM and 2.5 ± 0.25 µM, respectively, which is more potent than the known FASN inhibitor orlistat.[9] Additionally, certain 1H-benzo[d]imidazole derivatives have been shown to target human topoisomerase I, a key enzyme in DNA replication, leading to G2/M phase cell cycle arrest.[10][11]

Quantitative Anticancer Data
Compound IDCell LineActivity MetricValue (µM)Reference
6HepG2IC504.79 (µg/mL)[12]
CTL-06FASN InhibitionIC503 ± 0.25[9]
CTL-12FASN InhibitionIC502.5 ± 0.25[9]
11aNCI-60 PanelGI500.16 - 3.6[10][11]
12aNCI-60 PanelGI500.16 - 3.6[10][11]
12bNCI-60 PanelGI500.16 - 3.6[10][11]
12bTopoisomerase IIC5016[10][11]
7bMCF-7IC500.018 ± 0.0039[13]
7bA549IC500.011 ± 0.0019[13]
3317β-HSD10IC501.65 ± 0.55[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[15]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-96 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The this compound framework represents a highly promising scaffold for the development of novel therapeutic agents. The derivatives discussed herein exhibit potent antimicrobial and anticancer activities, often with well-defined mechanisms of action. The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, further elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing the pressing global challenges of infectious diseases and cancer.

References

2-Phenyl-1H-benzoimidazol-5-ylamine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of 2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives. The benzimidazole scaffold, a key heterocyclic motif, is a constituent of several clinically important drugs, and derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Chemical Synthesis

The synthesis of 2-phenyl-1H-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] A common method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes, owing to the wide availability of various aldehydes.[4]

For instance, the synthesis of 2-Phenyl-1H-benzoimidazol-4-ylamine can be achieved by dissolving 7-nitro-2-phenyl-1H-benzoimidazole in a mixture of tetrahydrofuran, methanol, and water. Iron powder and ammonium chloride are then added, and the mixture is stirred at 60°C for one hour. Following the reaction, water is added, and the product is extracted with ethyl acetate. The resulting residue is purified by column chromatography to yield the final product.[5]

Derivatives can be further modified. For example, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized through an aminomethylation reaction with secondary amines and formaldehyde in absolute ethanol.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

The benzimidazole core is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives of 2-phenyl-1H-benzimidazole have demonstrated cytotoxic effects against various cancer cell lines.

One derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been shown to inhibit the proliferation of several human prostate cancer cell lines.[7][8] Mechanistic studies revealed that PPTMB acts on tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[7][8] This process involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which stimulates mitochondria-related apoptotic cascades.[7][8]

Another series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated as fatty acid synthase (FASN) inhibitors.[9] Compounds CTL-06 and CTL-12 from this series showed potent FASN inhibitory activity and selective cytotoxicity against colon and breast cancer cell lines.[9] These compounds induced cell cycle arrest and apoptosis, with western blot analysis indicating an inhibition of FASN expression and an upregulation of pro-apoptotic proteins like Bax.[9]

Substituted 2-phenylbenzimidazole-4-carboxamides have also been synthesized and evaluated for their antitumor activity, acting as "minimal" DNA-intercalating agents.[10]

Table 1: Anticancer Activity of 2-Phenyl-1H-benzimidazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-06)HCT-116, Caco-2, MCF-73 ± 0.25 (FASN inhibition)FASN inhibitor, induces apoptosis[9]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-12)HCT-116, Caco-2, MCF-72.5 ± 0.25 (FASN inhibition)FASN inhibitor, induces apoptosis[9]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative (4e)MCF-7, SK-MEL-281 - 10Kinase inhibition[11][12]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative (4f)MCF-7, SK-MEL-281 - 10Kinase inhibition[11][12]
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (Compound 33)-1.65 ± 0.55 (17β-HSD10 inhibition)17β-HSD10 inhibitor[13]
Antimicrobial Activity

Novel N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have been synthesized and evaluated for their in vitro antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and E. faecalis, as well as antifungal activity against C. albicans.[14] One compound, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine, demonstrated significant activity against both bacteria and fungi.[14]

Enzyme Inhibition

Derivatives of 2-phenyl-1H-benzimidazole have been identified as potent inhibitors of various enzymes.

A series of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors were synthesized and evaluated.[15] Compounds 15o and 22d were identified as the most promising non-competitive inhibitors with IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively.[15] In vivo studies showed that compound 15o exhibited significant hypoglycemic activity.[15]

Additionally, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid were synthesized and evaluated for their enzyme inhibition potential.[1] One derivative showed maximum α-glucosidase inhibition with an IC50 value of 66.66 µg/ml.[1]

Furthermore, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[13]

Experimental Protocols

General Synthesis of 2-Phenyl-1H-benzimidazole Derivatives

A common synthetic route involves the reaction of o-phenylenediamines with aldehydes.[4] For the synthesis of specific derivatives, such as the (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone series, a multi-step synthesis is typically employed, starting from commercially available materials and involving reactions such as cyclization and amide coupling.[9]

In Vitro Cytotoxicity Assays

The anticancer activities of newly synthesized compounds are often evaluated using standard cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.[9][11] Cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product formed by the reduction of MTT by viable cells.

Enzyme Inhibition Assays

For enzyme inhibition studies, such as α-glucosidase inhibition, a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is used.[15] The enzyme is pre-incubated with the inhibitor, and the reaction is initiated by the addition of the substrate. The absorbance of the product (p-nitrophenol) is measured spectrophotometrically to determine the enzyme activity. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then calculated.

Western Blot Analysis

To investigate the mechanism of action at the molecular level, western blotting is employed.[9] Cancer cells are treated with the compounds, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., FASN, Bax, Bcl-xL). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Workflows

The biological effects of 2-phenyl-1H-benzimidazole derivatives are often mediated through the modulation of specific signaling pathways.

anticancer_pathway cluster_drug 2-Phenyl-1H-benzimidazole Derivative cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Derivative Derivative Tubulin Tubulin Derivative->Tubulin FASN FASN Derivative->FASN Kinases Kinases Derivative->Kinases Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest FASN->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Kinases->Apoptosis_Induction Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation JNK_Activation->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Anticancer mechanisms of 2-phenyl-1H-benzimidazole derivatives.

experimental_workflow Start Start: Compound Synthesis Synthesis Synthesis of 2-Phenyl-1H-benzimidazole Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., α-glucosidase) In_Vitro_Screening->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) In_Vitro_Screening->Antimicrobial_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Enzyme_Inhibition_Assay->Mechanism_of_Action Western_Blot Western Blot Analysis Mechanism_of_Action->Western_Blot Molecular_Docking Molecular Docking Studies Mechanism_of_Action->Molecular_Docking In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies End End: Lead Compound Identification In_Vivo_Studies->End

Caption: General workflow for drug discovery of 2-phenyl-1H-benzimidazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents makes them attractive scaffolds for further drug development. This technical guide provides a consolidated overview of the current state of research, offering valuable information for scientists and researchers working in medicinal chemistry and drug discovery. Future efforts in this area will likely focus on optimizing the existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel therapeutic agents.

References

The Discovery of 2-Phenyl-1H-benzoimidazol-5-ylamine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action

The 2-phenyl-1H-benzoimidazol-5-ylamine core represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Analogs derived from this structure have shown significant promise, particularly in the realm of oncology, by targeting key signaling pathways involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery of these analogs, detailing their synthesis, summarizing their biological evaluation through structured data, and elucidating their mechanism of action with a focus on relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A general and widely adopted method is the condensation reaction between a substituted o-phenylenediamine and a benzaldehyde derivative.[1][2][3] The initial starting material is often a nitro-substituted phenylenediamine, which undergoes cyclization to form the benzimidazole core. Subsequent reduction of the nitro group yields the desired 5-amino functionality. This amino group then serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

A common synthetic route is initiated by the reaction of 4-nitro-o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) in ethanol.[1][4] This is followed by the reduction of the nitro group to an amine, often achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation.[5] The resulting this compound can then be further derivatized. For instance, acylation, alkylation, or coupling with various moieties can be performed at the 5-amino position to generate a library of analogs.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation & Cyclization Condensation & Cyclization 4-nitro-o-phenylenediamine->Condensation & Cyclization Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Condensation & Cyclization 2-Phenyl-5-nitro-1H-benzimidazole 2-Phenyl-5-nitro-1H-benzimidazole Condensation & Cyclization->2-Phenyl-5-nitro-1H-benzimidazole Oxidizing Agent (e.g., Na2S2O5) Reduction Reduction This compound This compound Reduction->this compound Further Derivatization Further Derivatization Target Analogs Target Analogs Further Derivatization->Target Analogs 2-Phenyl-5-nitro-1H-benzimidazole->Reduction Reducing Agent (e.g., SnCl2) This compound->Further Derivatization G Benzimidazole Analog Benzimidazole Analog Cancer Cell Cancer Cell Benzimidazole Analog->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Induces JNK Activation JNK Activation ROS Production->JNK Activation Activates c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Phosphorylates Apoptosis Apoptosis c-Jun Phosphorylation->Apoptosis Promotes G cluster_0 Cell-Based Assays cluster_1 Data Analysis Cell Seeding & Treatment Cell Seeding & Treatment MTT Assay MTT Assay Cell Seeding & Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Cell Seeding & Treatment->Apoptosis Assay Western Blot Western Blot Cell Seeding & Treatment->Western Blot Cytotoxicity (IC50) Cytotoxicity (IC50) MTT Assay->Cytotoxicity (IC50) Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Phosphorylation Protein Phosphorylation Western Blot->Protein Phosphorylation

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzimidazole scaffold is a key pharmacophore in a number of clinically approved drugs. This technical guide provides a comprehensive overview of the core mechanisms of action associated with this compound and its analogues, focusing on their roles as inhibitors of key enzymes implicated in various disease pathologies. This document will delve into their inhibitory effects on Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), and α-glucosidase, providing detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts.

PARP Inhibition: A Key Mechanism in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][2][3] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted to double-strand breaks (DSBs), which in the absence of a functional homologous recombination pathway, lead to genomic instability and cell death—a concept known as synthetic lethality.[4] Derivatives of 2-phenylbenzimidazole have been identified as potent PARP inhibitors.

Quantitative Data: PARP Inhibition
Compound IDModificationTargetIC50 (nM)Reference
Derivative A[Details of modification]PARP-1[Value][Citation]
Derivative B[Details of modification]PARP-2[Value][Citation]
(Data presented here is illustrative. Specific values would be populated from proprietary or published research data.)

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition PARP Inhibition and Synthetic Lethality Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency (e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates BER Base Excision Repair PARP->BER initiates DNA_Repair DNA Repair BER->DNA_Repair leads to DNA_SSB_cancer DNA Single-Strand Break (SSB) Replication DNA Replication DNA_SSB_cancer->Replication PARP_cancer PARP Benzimidazole 2-Phenylbenzimidazole Derivative Benzimidazole->PARP_cancer inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB unrepaired SSB leads to HR_deficient Homologous Recombination (Deficient) DNA_DSB->HR_deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis

Caption: PARP's role in DNA repair and the effect of its inhibition.

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits.[5]

Objective: To determine the in vitro inhibitory activity of 2-phenylbenzimidazole derivatives against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay Buffer

  • Wash Buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Test compounds (2-phenylbenzimidazole derivatives)

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • To the histone-coated wells, add 25 µL of assay buffer.

    • Add 5 µL of the diluted test compounds or controls.

    • Add 10 µL of a mixture of activated DNA and biotinylated NAD+.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to each well (except for the "no enzyme" blank).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate 3 times with wash buffer to remove unincorporated biotinylated NAD+.

  • Detection:

    • Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3 times with wash buffer.

    • Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

PARP_Assay_Workflow PARP Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add compounds, activated DNA, and biotinylated NAD+ to histone-coated plate A->B C Initiate reaction with PARP1 enzyme B->C D Incubate at 30°C for 60 minutes C->D E Wash plate D->E F Add Streptavidin-HRP and incubate E->F G Wash plate F->G H Add TMB substrate and incubate G->H I Add stop solution and read absorbance at 450 nm H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for a colorimetric PARP inhibition assay.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[8][9] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors rely on angiogenesis for growth and metastasis.[10] Several 2-phenylbenzimidazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[11][12][13][14]

Quantitative Data: VEGFR-2 Inhibition
Compound IDModificationTargetIC50 (nM)Reference
7s N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivativeVEGFR-230[11]
11 [Modification details]VEGFR-2190[13]
6 Nicotinamide-based derivativeVEGFR-260.83[14]
15 Hydrazide linkerVEGFR-23.2[12]
(Data is illustrative of published findings for various derivatives.)

Signaling Pathway: VEGFR-2 and its Inhibition

VEGFR2_Signaling VEGFR-2 Signaling Pathway and Inhibition cluster_0 VEGFR-2 Activation cluster_1 Downstream Effects VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival RAF_MEK_ERK->Proliferation Migration Cell Migration RAF_MEK_ERK->Migration Benzimidazole 2-Phenylbenzimidazole Derivative Benzimidazole->Dimerization inhibits

Caption: VEGFR-2 signaling cascade and its inhibition point.

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is based on commercially available kinase assay kits that measure ATP consumption.[15][16][17]

Objective: To quantify the inhibitory activity of 2-phenylbenzimidazole derivatives on recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds

  • Positive control inhibitor (e.g., Sorafenib)

  • Kinase-Glo® MAX reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.

  • Reaction Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compounds or controls.

  • Enzyme Addition:

    • To the "Test" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme.

    • To the "Blank" wells (no enzyme), add 20 µL of kinase buffer.

  • Incubation: Mix gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining (higher luminescence indicates more inhibition as less ATP is consumed). Calculate the IC50 value from the dose-response curve.

17β-HSD10 Inhibition: A Potential Target for Alzheimer's Disease

17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in the pathogenesis of Alzheimer's disease (AD).[18][19] It is overexpressed in the brains of AD patients and is known to bind to amyloid-β (Aβ) peptide, potentially exacerbating Aβ-mediated mitochondrial toxicity and neuronal stress.[20][21] Therefore, inhibiting 17β-HSD10 is a promising therapeutic strategy for AD. Derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed and synthesized as novel 17β-HSD10 inhibitors.[22][23][24]

Quantitative Data: 17β-HSD10 Inhibition
Compound IDModificationTargetIC50 (µM)Reference
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD101.65 ± 0.55[22][23]
BCC0100281 2,4,5-substituted pyrimidine17β-HSD10pIC50 4.6[25]
(Data is illustrative of published findings for various derivatives.)
Experimental Protocol: 17β-HSD10 Inhibition Assay (Fluorescent)

This protocol is based on a fluorescent assay using a physiologically relevant substrate.[26]

Objective: To determine the inhibitory effect of test compounds on 17β-HSD10 activity.

Materials:

  • Recombinant human 17β-HSD10

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NAD+

  • Substrate (e.g., 17β-estradiol or allopregnanolone)

  • Test compounds

  • Positive control inhibitor

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing the assay buffer, NAD+, and the substrate.

  • Inhibitor Addition: Add the test compounds or positive control to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant 17β-HSD10 enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the increase in fluorescence resulting from the production of NADH over time (e.g., Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

HSD10_Assay_Workflow 17β-HSD10 Inhibition Assay Workflow A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Prepare reaction mixture (buffer, NAD+, substrate) in a 96-well plate B->C D Initiate reaction with 17β-HSD10 enzyme C->D E Incubate at 37°C D->E F Monitor NADH fluorescence (Ex: 340 nm, Em: 460 nm) E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for a fluorescent 17β-HSD10 inhibition assay.

α-Glucosidase Inhibition: A Strategy for Diabetes Management

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[27][28] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[29][30] This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as potential α-glucosidase inhibitors.

Quantitative Data: α-Glucosidase Inhibition

While specific IC50 values for this compound are not widely published, related derivatives have shown inhibitory activity.

Compound IDModificationTargetIC50 (µM)Reference
Derivative X[Details of modification]α-glucosidase[Value][Citation]
Derivative Y[Details of modification]α-glucosidase[Value][Citation]
(Data presented here is illustrative. Specific values would be populated from proprietary or published research data.)

Mechanism of Action: α-Glucosidase Inhibition

Alpha_Glucosidase_Inhibition Mechanism of α-Glucosidase Inhibition cluster_0 Normal Digestion Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase hydrolyzes Glucose Glucose Alpha_Glucosidase->Glucose Delayed_Absorption Delayed Glucose Absorption Alpha_Glucosidase->Delayed_Absorption Absorption Glucose Absorption Glucose->Absorption Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose Benzimidazole 2-Phenylbenzimidazole Derivative Benzimidazole->Alpha_Glucosidase inhibits Reduced_Hyperglycemia Reduced Postprandial Hyperglycemia Delayed_Absorption->Reduced_Hyperglycemia

Caption: How α-glucosidase inhibitors reduce blood glucose.

Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is based on the enzymatic degradation of p-nitrophenyl-α-D-glucopyranoside (pNPG).[31][32][33]

Objective: To screen for and quantify the α-glucosidase inhibitory activity of test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, test compounds, and positive control in phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of the test compound solution or control.

    • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of sodium carbonate solution.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value for active compounds.

Conclusion

The this compound scaffold serves as a foundation for a diverse range of potent enzyme inhibitors with significant therapeutic potential. The mechanisms of action, spanning PARP inhibition for cancer therapy, VEGFR-2 inhibition for anti-angiogenic strategies, 17β-HSD10 inhibition for neurodegenerative diseases, and α-glucosidase inhibition for diabetes management, highlight the remarkable versatility of this chemical entity. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the nuanced activities of these compounds, aiding in the optimization of lead candidates and the development of novel therapeutics. Future work should focus on elucidating the precise SAR for each target and conducting in vivo studies to validate the therapeutic efficacy of promising derivatives.

References

Spectroscopic Analysis of 2-Phenyl-1H-benzoimidazol-5-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-benzoimidazol-5-ylamine is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide details the primary spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Quantitative spectroscopic data for the parent compound, 2-phenyl-1H-benzimidazole, is summarized in the tables below for comparative purposes. The presence of the amino group at the 5-position in this compound is expected to influence the chemical shifts and absorption maxima compared to the unsubstituted parent compound.

Table 1: ¹H NMR Spectroscopic Data of 2-Phenyl-1H-benzimidazole

ProtonChemical Shift (δ, ppm) in DMSO-d₆Multiplicity
N-H12.96s (broad)
Phenyl-H (ortho)8.21-8.20t
Phenyl-H (meta, para)7.62-7.49m
Benzimidazole-H7.23-7.20m

Source: The Royal Society of Chemistry, 2014[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Phenyl-1H-benzimidazole

CarbonChemical Shift (δ, ppm) in DMSO-d₆
C=N151.70
Phenyl-C (ipso)130.65
Phenyl-C130.31
Phenyl-C129.42
Phenyl-C126.91
Benzimidazole-C122.58

Source: The Royal Society of Chemistry, 2014[1]

Table 3: IR Spectroscopic Data of 2-Phenyl-1H-benzimidazole

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3436
C=N Stretch1626

Source: The Royal Society of Chemistry, 2014[1]

Table 4: Mass Spectrometry Data of 2-Phenyl-1H-benzimidazole

Ionm/z
[M+H]⁺195.0917

Source: The Royal Society of Chemistry, 2014[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generally applicable to benzimidazole derivatives and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-14 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

experimental_workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (¹H & ¹³C) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

experimental_workflow_IR cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal place Place Sample on Crystal clean->place instrument FTIR Spectrometer place->instrument background Acquire Background instrument->background sample_spec Acquire Sample Spectrum instrument->sample_spec process Generate Absorbance/ Transmittance Spectrum sample_spec->process

FTIR Spectroscopy (ATR) Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Record the absorbance spectra of the sample solutions.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

experimental_workflow_UVVis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Serial Dilutions stock->dilute instrument UV-Vis Spectrophotometer dilute->instrument blank Record Blank (Solvent) instrument->blank sample_spec Record Sample Spectra instrument->sample_spec lambda_max Determine λmax sample_spec->lambda_max

UV-Vis Spectroscopy Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

experimental_workflow_MS cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_analysis Mass Analysis & Detection introduce Introduce Sample (Direct Probe/GC) vaporize Vaporize introduce->vaporize bombard Electron Bombardment (70 eV) vaporize->bombard separate Separate Ions (by m/z) bombard->separate detect Detect Ions separate->detect generate Generate Mass Spectrum detect->generate

Mass Spectrometry (EI) Workflow

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the direct involvement of this compound in specific signaling pathways. Research in this area would be a valuable contribution to understanding the biological activity of this compound.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While experimental data for this specific molecule is pending, the detailed protocols and comparative data from 2-phenyl-1H-benzimidazole offer a solid foundation for researchers. The application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of synthesized benzimidazole derivatives, thereby supporting their advancement in drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the condensation of 4-nitro-1,2-phenylenediamine and benzaldehyde to form the benzimidazole core, followed by the reduction of the nitro group to yield the final amine.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a reliable two-step sequence:

  • Step 1: Phillips-Ladenburg Condensation. This step involves the reaction of 4-nitro-1,2-phenylenediamine with benzaldehyde to construct the benzimidazole ring system, yielding the intermediate, 2-phenyl-5-nitro-1H-benzo[d]imidazole. This reaction is generally carried out in the presence of an oxidizing agent or under conditions that facilitate oxidative cyclization.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then selectively reduced to an amine to afford the desired this compound. Common methods for this reduction include the use of metal catalysts such as palladium on carbon with a hydrogen source, or metals like zinc or iron in the presence of an acid or ammonium chloride.

Experimental Protocols

Step 1: Synthesis of 2-phenyl-5-nitro-1H-benzo[d]imidazole

This procedure details the condensation reaction to form the benzimidazole intermediate.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Benzaldehyde

  • Dimethoxyethane (DME)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in dimethoxyethane.

  • Add benzaldehyde (1.0-1.2 eq.) to the suspension.

  • Add sodium metabisulfite (an oxidizing agent in this context) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into chilled water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-phenyl-5-nitro-1H-benzo[d]imidazole.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amine product.

Materials:

  • 2-phenyl-5-nitro-1H-benzo[d]imidazole

  • Methanol (MeOH)

  • Water (H₂O)

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-phenyl-5-nitro-1H-benzo[d]imidazole (1.0 eq.) in a mixture of methanol and water in a round-bottom flask.[1]

  • To this solution, add zinc powder and ammonium chloride.[1]

  • Stir the reaction mixture vigorously at room temperature for approximately 4 hours.[1] Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture to remove the excess zinc powder.

  • Add water to the filtrate and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

StepReactant 1Reactant 2Reducing AgentSolventTemperatureTimeYield
1 4-nitro-1,2-phenylenediamineBenzaldehydeN/A (oxidative cyclization)DimethoxyethaneReflux2-6 h~80-90%
2 2-phenyl-5-nitro-1H-benzo[d]imidazoleN/AZinc, Ammonium ChlorideMethanol, WaterRoom Temp.4 h~70-85%[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product R1 4-nitro-1,2-phenylenediamine I1 2-phenyl-5-nitro-1H-benzo[d]imidazole R1->I1 Step 1: Condensation (DME, Reflux) R2 Benzaldehyde R2->I1 Step 1: Condensation (DME, Reflux) P1 This compound I1->P1 Step 2: Reduction (Zn, NH4Cl, MeOH/H2O)

Caption: Two-step synthesis of this compound.

Mechanism Overview

The formation of the benzimidazole ring in Step 1 proceeds via the Phillips-Ladenburg condensation mechanism. This involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring system. The reduction in Step 2 is a standard nitro-to-amine conversion, where the metal (in this case, zinc) acts as an electron donor in the presence of a proton source (from ammonium chloride) to reduce the nitro group.

References

Application Notes and Protocols for 2-Phenyl-1H-benzoimidazol-5-ylamine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-benzoimidazol-5-ylamine belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in various biologically active molecules. Derivatives of 2-phenyl-1H-benzimidazole have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and enzyme inhibitory agents. This document provides detailed protocols for a selection of fundamental in vitro assays to characterize the biological activity of this compound. The described assays are foundational for preliminary screening and elucidation of the compound's potential pharmacological profile.

Data Presentation: Summary of Potential In Vitro Activities

The following table summarizes hypothetical inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for this compound to illustrate how experimental data would be presented. Actual values must be determined experimentally.

Assay TypeTarget/OrganismEndpointHypothetical Value (µM)
Kinase Inhibition AssayRepresentative Kinase (e.g., FLT3)IC505.2
Cytotoxicity AssayHuman Cancer Cell Line (e.g., HeLa)IC5015.8
α-Glucosidase InhibitionSaccharomyces cerevisiaeIC5022.4
Antimicrobial Assay (MIC)Staphylococcus aureusMIC32.0
Antimicrobial Assay (MIC)Escherichia coliMIC>128

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of this compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • This compound

  • Purified recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase reaction buffer to achieve the desired range of concentrations.

  • Kinase Reaction Setup:

    • Add the diluted compound or DMSO (as a vehicle control) to the wells of the assay plate.

    • Add the kinase/substrate mixture (containing the target kinase and its substrate in kinase buffer) to each well.

    • Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Add_ATP Initiate with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro kinase inhibition assay.
MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of a compound.

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Workflow Diagram:

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adhere_Overnight Allow Cells to Adhere Seed_Cells->Adhere_Overnight Prepare_Compound Prepare Compound Dilutions Adhere_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.
α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of this compound as an antidiabetic agent by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials and Reagents:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Acarbose (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and various concentrations of this compound and acarbose in the phosphate buffer.

  • Enzyme and Inhibitor Incubation: Add the α-glucosidase enzyme solution and the test compound solution (or buffer for control) to the wells of a 96-well plate. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the pNPG substrate solution to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution to each well.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram:

G cluster_pathway α-Glucosidase Action and Inhibition Carbohydrates Dietary Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Hydrolysis Glucose Glucose aGlucosidase->Glucose Inhibitor This compound Inhibitor->aGlucosidase Inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Compound in Plate Inoculate Inoculate Wells Compound_Dilution->Inoculate Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

References

Application Notes and Protocols for 2-Phenyl-1H-benzoimidazol-5-ylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guide for the investigation of 2-Phenyl-1H-benzoimidazol-5-ylamine in cell culture. At the time of writing, specific experimental data, including IC50 values and definitively elucidated signaling pathways for this particular compound, are limited in publicly available scientific literature. The experimental protocols provided are standard methods for evaluating the biological activity of novel compounds. The potential signaling pathways described are based on the known activities of structurally related benzimidazole derivatives and should be considered hypothetical until experimentally validated for this compound.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold is a key structural motif in a variety of clinically used drugs. Structurally, this compound belongs to this class of compounds and is characterized by a phenyl group at the 2-position and an amine group at the 5-position of the benzimidazole core.[2] While specific biological activities for this exact molecule are not extensively documented, the broader family of 2-phenyl-benzimidazole derivatives has been investigated for various therapeutic applications, including as potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease.[3]

These application notes provide a framework for researchers to begin characterizing the effects of this compound in a cell culture setting. The following sections detail standard protocols for assessing its impact on cell viability, apoptosis, and key signaling pathways commonly modulated by related compounds.

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of similar benzimidazole-containing molecules, this compound may exhibit a range of effects in cell culture, including antiproliferative and pro-apoptotic activities. Structurally related compounds have been shown to modulate key cellular signaling pathways involved in cell survival, proliferation, and death.

A hypothetical signaling pathway that could be modulated by this compound, based on the activity of other kinase-inhibiting benzimidazole derivatives, is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->RTK Compound->PI3K

Figure 1: Hypothetical Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for the initial characterization of this compound in a cell culture setting.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate C Add compound dilutions to cells A->C B Prepare serial dilutions of compound in media B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Figure 2: MTT Cell Viability Assay Workflow.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • 6-well plates

  • Flow cytometer

Experimental Workflow:

G cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis A Seed cells in 6-well plate B Treat with compound (e.g., IC50 concentration) A->B C Collect cells (including supernatant) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark F->G H Analyze by Flow Cytometry G->H

Figure 3: Apoptosis Assay Workflow.

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., around the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the expression levels of key proteins involved in signaling pathways, such as those related to proliferation and apoptosis (e.g., Akt, ERK, cleaved PARP, cleaved Caspase-3).

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the expression levels of the target proteins in treated samples to the vehicle control to determine the effect of the compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cell Viability (IC50 Values)

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Cell Line AExperimental ValueExperimental ValueExperimental Value
Cell Line BExperimental ValueExperimental ValueExperimental Value
Cell Line CExperimental ValueExperimental ValueExperimental Value

Table 2: Apoptosis Analysis (% of Apoptotic Cells at 48h)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control0Experimental ValueExperimental Value
CompoundIC50/2Experimental ValueExperimental Value
CompoundIC50Experimental ValueExperimental Value
Compound2 x IC50Experimental ValueExperimental Value

Table 3: Western Blot Densitometry Analysis (Relative Protein Expression)

Target ProteinVehicle ControlCompound (IC50)Fold Change
p-Akt/Akt1.0Experimental ValueCalculated Value
p-ERK/ERK1.0Experimental ValueCalculated Value
Cleaved PARP1.0Experimental ValueCalculated Value
Cleaved Caspase-31.0Experimental ValueCalculated Value

References

Application Notes and Protocols: 2-Phenyl-1H-benzoimidazol-5-ylamine as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for 2-Phenyl-1H-benzoimidazol-5-ylamine as a fluorescent probe. The following application notes and protocols are therefore based on the general properties of the benzimidazole scaffold and its derivatives, which are known to exhibit fluorescence and are used in various sensing and imaging applications. These protocols should be considered as a starting point for research and will require significant optimization and validation for the specific compound this compound.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and are increasingly utilized as fluorescent probes in biomedical research and drug development. Their rigid, planar structure and conjugated π-system often give rise to intrinsic fluorescence. The photophysical properties of benzimidazoles can be sensitive to the local environment, making them attractive candidates for developing sensors for pH, metal ions, and for cellular imaging.

This compound incorporates the key benzimidazole fluorophore with a phenyl group at the 2-position and an amino group at the 5-position. The amino group, being an electron-donating group, can influence the electronic properties and, consequently, the fluorescence characteristics of the molecule, potentially making it a viable candidate for a fluorescent probe.

Physicochemical Properties and Synthesis

Table 1: Anticipated Photophysical and Physicochemical Properties of this compound (Requires Experimental Verification)

PropertyAnticipated Range/ValueRemarks
Excitation Wavelength (λex)330 - 380 nmHighly dependent on solvent and substitution.
Emission Wavelength (λem)400 - 550 nmExpected to show a significant Stokes shift.
Quantum Yield (ΦF)Low to ModerateCan be influenced by solvent polarity and pH.
Stokes Shift50 - 150 nmA large Stokes shift is a desirable property for fluorescent probes.
Molar Extinction Coefficient (ε)10,000 - 30,000 M⁻¹cm⁻¹Typical for aromatic heterocyclic compounds.
SolubilitySoluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in water.The amino group may slightly increase aqueous solubility compared to the unsubstituted parent compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a fluorescent probe. All parameters, including concentrations, incubation times, and instrument settings, will require optimization.

Protocol 1: Synthesis of this compound

A common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde.

Materials:

  • 4-Amino-1,2-diaminobenzene (or 1,2,4-triaminobenzene)

  • Benzaldehyde or Benzoic Acid

  • Polyphosphoric acid (PPA) or another suitable acidic catalyst

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-amino-1,2-diaminobenzene and benzaldehyde (or benzoic acid).

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

  • Neutralize the solution with a base (e.g., 10% NaOH) until a precipitate forms.

  • Filter the crude product, wash it with water, and dry it.

  • Purify the product by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Diagram 1: General Synthesis Workflow

G Reactants 4-Amino-1,2-diaminobenzene + Benzaldehyde/Benzoic Acid Reaction Condensation in Polyphosphoric Acid (Heat) Reactants->Reaction Quenching Pour into Ice Water Reaction->Quenching Neutralization Neutralize with Base Quenching->Neutralization Filtration Filter and Wash Neutralization->Filtration Purification Recrystallization Filtration->Purification Characterization NMR, FT-IR, MS Purification->Characterization

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Characterization of Photophysical Properties

Objective: To determine the excitation and emission spectra, quantum yield, and Stokes shift of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • Fluorometer and UV-Vis Spectrophotometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • UV-Vis Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Fluorescence Spectra:

    • Using a fluorometer, excite the sample at its absorption maximum (λabs) and record the emission spectrum to find the emission maximum (λem).

    • To determine the excitation spectrum, set the emission wavelength to λem and scan the excitation wavelengths.

  • Quantum Yield Determination:

    • Measure the absorbance of both the sample and the quantum yield standard at the same excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectra of both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (Stokes Shift = λem - λabs).

Protocol 3: Evaluation as a pH Probe

Objective: To investigate the pH-dependent fluorescence of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Buffers of varying pH (e.g., Britton-Robinson buffer or a series of phosphate and borate buffers)

  • Fluorometer

Procedure:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Add a small aliquot of the this compound stock solution to each buffer to a final concentration (e.g., 5-10 µM).

  • Incubate the solutions for a short period to allow for equilibration.

  • For each pH, record the fluorescence emission spectrum at the optimal excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Diagram 2: pH Sensing Mechanism

G cluster_0 Low pH cluster_1 High pH Protonated Probe-H+ (Protonated Amino Group) Altered Fluorescence Deprotonated Probe (Neutral Amino Group) Baseline Fluorescence Protonated->Deprotonated - H+ Deprotonated->Protonated + H+

Caption: Hypothesized mechanism of pH sensing based on protonation of the amino group.

Protocol 4: Screening for Metal Ion Sensing

Objective: To screen for changes in the fluorescence of this compound in the presence of various metal ions.

Materials:

  • This compound stock solution (in a suitable solvent like acetonitrile or aqueous buffer)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.)

  • Fluorometer

Procedure:

  • Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in a buffer solution (e.g., HEPES or TRIS).

  • Record the initial fluorescence spectrum of the probe solution.

  • Add a small aliquot of a metal ion stock solution to the probe solution (e.g., to a final metal ion concentration of 50 µM).

  • Incubate for a few minutes and then record the fluorescence spectrum.

  • Repeat for a panel of different metal ions to assess selectivity.

  • For any responsive metal ions, perform a titration by incrementally adding the metal ion solution to the probe solution to determine the binding stoichiometry and detection limit.

Diagram 3: Metal Ion Detection Workflow

G Probe Probe Solution Add_Metal Add Metal Ion Probe->Add_Metal Incubate Incubate Add_Metal->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data (Selectivity, Titration) Measure->Analyze

Caption: A simple workflow for screening the metal ion sensing capabilities of the probe.

Protocol 5: Live Cell Imaging

Objective: To assess the suitability of this compound for live-cell imaging and to observe its subcellular localization.

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. It is crucial to first perform a cytotoxicity assay (e.g., MTT assay) to determine a non-toxic concentration range (e.g., start with 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging solution to remove background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately image using a fluorescence microscope. Use filter sets that are appropriate for the experimentally determined excitation and emission wavelengths of the probe.

Conclusion

While this compound possesses a chemical structure suggestive of fluorescent properties, its application as a fluorescent probe is not yet established in the scientific literature. The protocols and data presented here are based on the general characteristics of the benzimidazole class of fluorophores and are intended to serve as a guide for researchers interested in exploring the potential of this specific compound. Rigorous experimental validation is essential to determine its actual photophysical properties and its efficacy as a fluorescent probe for pH sensing, metal ion detection, and cellular imaging.

Application of 2-Phenyl-1H-benzoimidazol-5-ylamine in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-phenyl-1H-benzimidazole derivatives have garnered significant attention in oncology for their potent and diverse anticancer activities. These compounds have been shown to target a variety of key signaling pathways and proteins implicated in tumor growth, proliferation, and survival. This document provides detailed application notes and protocols for the investigation of 2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives in cancer research, summarizing their efficacy and outlining methodologies for their evaluation.

Mechanisms of Action

Derivatives of the 2-phenyl-1H-benzimidazole core structure have been demonstrated to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.

  • VEGFR-2 Inhibition: Several 2-phenyl-1H-benzimidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block downstream signaling cascades that promote the formation of new blood vessels, thereby restricting tumor growth and metastasis.[1][2]

  • p38 MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Certain derivatives, such as 2-phenylbenzimidazole-5-sulphonic acid, have been shown to inhibit the MKK3/6-p38 MAPK signaling pathway.[3] This inhibition can lead to the downregulation of proteins involved in cell invasion and proliferation, such as MMP-2, MMP-9, Cdk2, and Cdk4, ultimately resulting in cell cycle arrest and reduced tumor cell invasion.[3]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP, particularly in cancers with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality. Benzimidazole-carboxamide derivatives have been developed as potent PARP inhibitors.[4]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Some 2-phenylbenzimidazole-4-carboxamides have been investigated as "minimal" DNA-intercalating agents that may not act via topoisomerase II, suggesting a novel mechanism of action.[5]

  • Fatty Acid Synthase (FASN) Inhibition: FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor cell growth and survival. Inhibition of FASN by small molecules can induce apoptosis in cancer cells.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various 2-phenyl-1H-benzimidazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values indicate the potency of the compounds.

Table 1: In Vitro Anticancer Activity of 2-Phenyl-1H-benzimidazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 7s MCF-7 (Breast)1.2[1]
Hep-G2 (Liver)13.3[1]
Compound 8 MCF-7 (Breast)3.37[2]
Compound 9 MCF-7 (Breast)6.30[2]
Compound 15 MCF-7 (Breast)5.84[2]
Compound 5b HCC1937 (Breast)2.6[6]
MBIC Breast Cancer CellsStrong Cytotoxicity[4]
Compound 8 Ovarian Cancer Cells2.95[4]

Table 2: VEGFR-2 Kinase Inhibitory Activity of 2-Phenyl-1H-benzimidazole Derivatives

Compound IDVEGFR-2 IC50Reference
Compound 7s 0.03 µM[1]
Compound 8 6.7-8.9 nM[2]
Compound 9 6.7-8.9 nM[2]
Compound 12 6.7-8.9 nM[2]
Compound 15 6.7-8.9 nM[2]

Mandatory Visualization

experimental_workflow General Experimental Workflow for Evaluating this compound Derivatives cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Details cluster_2 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity_Assay MTT Assay (IC50 Determination) Synthesis->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Mechanism_of_Action->Western_Blot Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2) Mechanism_of_Action->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Mechanism_of_Action->Xenograft_Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: General workflow for the preclinical evaluation of this compound derivatives.

VEGFR2_Signaling_Pathway Inhibition of VEGFR-2 Signaling by 2-Phenyl-1H-benzimidazole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor 2-Phenyl-1H-benzimidazole Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 2-phenyl-1H-benzimidazole derivatives.

p38_MAPK_Pathway Modulation of p38 MAPK Pathway by 2-Phenyl-1H-benzimidazole Derivatives Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream MMP MMP-2, MMP-9 Expression Downstream->MMP Cdks Cdk2, Cdk4 Expression Downstream->Cdks Invasion Cell Invasion MMP->Invasion Proliferation Cell Proliferation Cdks->Proliferation Inhibitor 2-Phenyl-1H-benzimidazole Derivative Inhibitor->MKK3_6

Caption: Inhibition of the p38 MAPK pathway by 2-phenyl-1H-benzimidazole derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of this compound derivatives on the expression and phosphorylation of key proteins in targeted signaling pathways.

Materials:

  • Cancer cells treated with the test compound and appropriate controls.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-VEGFR-2, anti-VEGFR-2, anti-cleaved PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Treat cells with the this compound derivative for the desired time and at the desired concentration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound derivatives.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Human cancer cell line.

  • Matrigel (optional).

  • This compound derivative formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight and general health of the mice.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be used for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Compare the tumor growth rates, final tumor volumes, and weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, compounds, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Antimicrobial Screening of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 2-Phenyl-1H-benzoimidazol-5-ylamine, a benzimidazole derivative with potential therapeutic applications. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating its efficacy against a panel of pathogenic microorganisms.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold is a key structural component in a variety of clinically used drugs. The 2-phenyl substituted benzimidazoles, in particular, have been a focus of research for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2][3] This document details the methodologies for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound

The synthesis of 2-phenyl-substituted benzimidazoles can be achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde.[1][4] A common method involves the reaction of a substituted o-phenylenediamine with benzoic acid.

Reaction Scheme:

A general synthesis route for 2-phenylbenzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid.[1]

o-phenylenediamine + Benzoic Acid → 2-Phenyl-1H-benzimidazole + 2 H₂O

Proposed Antimicrobial Mechanism of Action

The precise mechanism of action for this compound is a subject of ongoing research. However, studies on related benzimidazole derivatives suggest several potential cellular targets. A prominent proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents. By inhibiting these topoisomerases, benzimidazole derivatives can disrupt critical cellular processes, leading to bacterial cell death.

antimicrobial_mechanism cluster_cell Bacterial Cell 2_Phenyl_1H_benzoimidazol_5_ylamine 2-Phenyl-1H- benzoimidazol-5-ylamine DNA_Gyrase DNA Gyrase 2_Phenyl_1H_benzoimidazol_5_ylamine->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV 2_Phenyl_1H_benzoimidazol_5_ylamine->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound.

Antimicrobial Activity

MicroorganismStrainRepresentative MIC (µg/mL) of 2-Phenylbenzimidazole Derivatives
Staphylococcus aureusGram-positive3.12 - 25
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive0.39 - 3.12
Enterococcus faecalisGram-positive>50
Escherichia coliGram-negative>50
Pseudomonas aeruginosaGram-negative25
Candida albicansFungus3.12

Note: The above data is a compilation from studies on various N-alkylated and substituted 2-phenylbenzimidazole-5-carboxamidine derivatives and should be considered as indicative of the potential activity of the benzimidazole class.[5][6][7][8]

Experimental Protocols

Detailed protocols for two standard antimicrobial susceptibility testing methods are provided below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for qualitative assessment of antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

broth_microdilution_workflow Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial cultures

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: A well containing 200 µL of sterile MHB only.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound and the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[10]

disk_diffusion_workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disks Place Disks on Inoculated Agar Surface Inoculate_Plate->Place_Disks Prepare_Disks Impregnate Sterile Disks with This compound Prepare_Disks->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition in millimeters Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Preparation:

    • Prepare a solution of this compound in a suitable solvent at a desired concentration (e.g., 1 mg/mL).

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar surface.

  • Controls:

    • Positive Control: A disk impregnated with a known standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A disk impregnated with the solvent used to dissolve the compound.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[10]

References

Application Notes and Protocols: 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Phenyl-1H-benzoimidazol-5-ylamine scaffold serves as a crucial pharmacophore in the design and synthesis of potent enzyme inhibitors. While the parent compound itself is a foundational structure, its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. These notes provide an overview of the application of these derivatives in enzyme inhibition studies, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Enzyme Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against several key enzymes.

Derivative ClassTarget EnzymeSpecific Compound ExampleIC₅₀ (µM)Reference
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineVEGFR-2 KinaseCompound 7s0.03[1]
2-phenyl-1H-benzo[d]imidazole-basedα-GlucosidaseCompound 15o2.09 ± 0.04[2]
2-phenyl-1H-benzo[d]imidazole-basedα-GlucosidaseCompound 22d0.71 ± 0.02[2]
N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acidα-GlucosidaseCompound 3a66.66 µg/ml[3]
2-phenyl-1H-benzo[d]imidazole17β-HSD10Compound 331.65 ± 0.55[4]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5] Its signaling cascade is a critical target in cancer therapy. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades, which promote endothelial cell proliferation, migration, and survival.[6][7] Derivatives of this compound have been shown to be potent inhibitors of VEGFR-2 kinase activity.[1]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition
General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, a process applicable to the study of this compound derivatives.

Enzyme_Inhibition_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_lead_opt Lead Optimization PrimaryScreen Primary Screen (Single Concentration) HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC₅₀ Determination) HitIdentification->DoseResponse KineticStudies Kinetic Studies (Mechanism of Inhibition) DoseResponse->KineticStudies Selectivity Selectivity Profiling KineticStudies->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadCompound Lead Compound SAR->LeadCompound

Enzyme Inhibitor Screening Workflow

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro potency of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Assay Plate Setup:

    • To the appropriate wells of a 96-well plate, add the test compound dilutions.

    • Add vehicle control (DMSO in kinase buffer) to the positive control (100% activity) and blank (no enzyme) wells.

    • Add the master mix to all wells except the blank.

    • Add kinase buffer without the enzyme to the blank wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This involves adding the reagent and incubating for a short period at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

α-Glucosidase Inhibition Assay

This protocol describes a colorimetric method to assess the inhibitory effect of test compounds on α-glucosidase activity.[8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (50 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

    • Prepare a solution of α-glucosidase in phosphate buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the test compound solutions or positive control to the respective wells.

    • Add the α-glucosidase solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

17β-HSD10 Inhibition Assay

This protocol outlines a fluorescent-based assay to measure the inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[9]

Materials:

  • Recombinant human 17β-HSD10 enzyme

  • Assay buffer (e.g., phosphate buffer with appropriate pH)

  • 17β-estradiol (substrate)

  • NAD⁺ (cofactor)

  • Test compound (dissolved in DMSO)

  • Resazurin

  • Diaphorase

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a black 96-well plate.

    • Add the 17β-HSD10 enzyme to all wells except the negative control.

    • Add the substrate (17β-estradiol) and cofactor (NAD⁺) to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Add a mixture of resazurin and diaphorase to each well. The NADH produced by the enzymatic reaction will convert resazurin to the highly fluorescent resorufin.

    • Incubate for an additional 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence signal of the control (no inhibitor) and the test compound wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel enzyme inhibitors. The provided data and protocols offer a foundation for researchers to explore the therapeutic potential of this chemical scaffold against various diseases. Further investigation into the structure-activity relationships and selectivity of these derivatives will be crucial for advancing them through the drug discovery pipeline.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of 2-Phenyl-1H-benzoimidazol-5-ylamine, a compound of interest in medicinal chemistry due to the established biological activities of the benzimidazole scaffold. This document outlines the rationale, protocols for in silico analysis, and potential signaling pathways implicated in its mechanism of action, particularly in the context of anticancer research.

Introduction

The benzimidazole nucleus is a prominent heterocyclic scaffold in numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. The derivative, this compound, is of particular interest for its potential as an anticancer agent. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This in silico method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and guiding lead optimization.

Data Presentation: Molecular Docking of Benzimidazole Derivatives

CompoundTarget ProteinDocking Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting Residues (Predicted)
2-phenyl-1H-benzimidazoleβ-Tubulin (PDB ID: 1SA0)-7.393.84 µMCys239, Leu242, Ala250, Val318

Disclaimer: The data presented above is for 2-phenyl-1H-benzimidazole, a close structural analog of this compound. These values should be considered as a predictive baseline for the potential binding affinity of this compound.

Experimental Protocols

A detailed protocol for conducting molecular docking studies of this compound is provided below. This protocol is based on widely used software such as AutoDock Vina and UCSF Chimera.

Protocol 1: Molecular Docking Workflow

Objective: To predict the binding affinity and interaction patterns of this compound with a target protein (e.g., β-tubulin).

Materials:

  • A computer with UCSF Chimera and AutoDock Vina installed.

  • The 3D structure of the target protein in PDB format (e.g., from the Protein Data Bank).

  • The 2D or 3D structure of this compound in a suitable format (e.g., SDF, MOL2).

Methodology:

  • Protein Preparation: a. Launch UCSF Chimera and open the PDB file of the target protein. b. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. c. Add hydrogen atoms to the protein structure. d. Assign partial charges to the protein atoms. e. Save the prepared protein structure in PDBQT format.

  • Ligand Preparation: a. Open the structure file of this compound in UCSF Chimera. b. Add hydrogen atoms and assign partial charges. c. Define the rotatable bonds of the ligand. d. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: a. Identify the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools. b. Define the dimensions and center of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Molecular Docking Simulation: a. Use AutoDock Vina to perform the docking calculation. b. Provide the prepared protein and ligand files (in PDBQT format) and the grid box parameters as input. c. The software will generate a set of possible binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (docking scores).

  • Analysis of Results: a. Visualize the docked poses in UCSF Chimera. b. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues for the best-ranked poses. c. The docking score provides an estimation of the binding free energy; more negative values indicate stronger binding.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (Remove water, add hydrogens, assign charges) grid_gen Grid Box Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (Add hydrogens, assign charges, define rotatable bonds) docking Molecular Docking Simulation (AutoDock Vina) ligand_prep->docking grid_gen->docking results Analysis of Results (Visualize poses, analyze interactions, evaluate scores) docking->results

Caption: Workflow for molecular docking studies.

Signaling Pathway Diagrams

Benzimidazole derivatives have been implicated in the modulation of several signaling pathways associated with cancer. The following diagrams illustrate two potential mechanisms of action for this compound based on the known activities of similar compounds.

1. Inhibition of Tubulin Polymerization

G compound 2-Phenyl-1H-benzoimidazol- 5-ylamine tubulin β-Tubulin compound->tubulin Binds to colchicine binding site microtubule Microtubule Dynamics tubulin->microtubule Inhibits polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Inhibition of tubulin polymerization pathway.

2. JNK-Mediated Apoptosis

G compound 2-Phenyl-1H-benzoimidazol- 5-ylamine stress Cellular Stress compound->stress jnk JNK Activation stress->jnk cjun c-Jun Phosphorylation jnk->cjun ap1 AP-1 Transcription Factor cjun->ap1 pro_apoptotic Expression of Pro-apoptotic Genes (e.g., FasL) ap1->pro_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis

References

Application Notes and Protocols for the In Vivo Evaluation of 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of 2-Phenyl-1H-benzoimidazol-5-ylamine derivatives. This class of compounds has garnered significant interest for its therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. The following sections outline methodologies for assessing their efficacy in preclinical models and summarize key quantitative data from relevant studies. The signaling pathways believed to be modulated by these derivatives are also visualized to provide a mechanistic context for their activity.

Data Presentation

The following tables summarize quantitative data from in vivo studies on 2-phenyl-1H-benzimidazole derivatives, which are structurally related to the this compound series and serve as representative examples of their potential efficacy.

Table 1: In Vivo Anti-Inflammatory Activity of Benzimidazole Derivatives

CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaReference Compound% Inhibition by Reference
1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g)Carrageenan-induced rat paw edemaNot SpecifiedNot Specified74.17 ± 1.28%IndomethacinNot Specified
2-cyclohexylamino-1(4-methoxyphenyl)benzimidazoleCarrageenan-induced rat paw edema100 mg/kgp.o.53.2%Not SpecifiedNot Specified
N-(1H-benzimidazol-2-ylmethyl) anilineCarrageenan-induced rat paw edema100 mg/kgNot Specified100%Nimesulide (50 mg/kg)100%
N-(1H-benzimidazol-2-ylmethyl)-3-chloroanilineCarrageenan-induced rat paw edema100 mg/kgNot Specified100%Nimesulide (50 mg/kg)100%

Table 2: In Vivo Evaluation of Cognitive Enhancement by a Benzimidazole Derivative

CompoundAnimal ModelDoseRoute of AdministrationKey Finding
N-(4-(1,4,6-trimethyl-1H-benzo[d] imidazol-2-yl)phenyl)cyclohexanecarboxamide (Compound 33)Scopolamine-induced cognitive impairment in mice (Morris water maze)3 mg/kgNot SpecifiedAlleviated cognitive impairment

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Human Tumor Xenograft Model for Anticancer Activity Evaluation

This protocol outlines the procedure for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the antitumor efficacy of test compounds.[1]

Materials:

  • Human cancer cell line of interest

  • Culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% penicillin-streptomycin)

  • Immunodeficient mice (e.g., athymic nude mice or SCID mice)

  • Matrigel (optional)

  • Test compound (this compound derivative)

  • Vehicle control

  • Positive control drug

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions (37°C, 5% CO2).

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (if used) at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment: Randomize the mice into different groups (vehicle control, test compound at various doses, positive control).

  • Drug Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule and duration.

  • Data Collection: Continue to monitor tumor volume and the general health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.

Xylene-Induced Mouse Ear Edema Assay for Anti-Inflammatory Activity

This model is used to evaluate the acute anti-inflammatory activity of a compound.[2]

Materials:

  • Male mice

  • Test compound

  • Vehicle control

  • Positive control (e.g., aspirin)

  • Xylene

  • Biopsy punch (e.g., 9 mm)

  • Analytical balance

Procedure:

  • Animal Grouping and Treatment: Randomly divide the mice into groups (n ≥ 9 per group): normal control, xylene model, positive control, and test compound groups (at least three different doses).

  • Drug Administration: Orally administer the respective treatments to the mice once daily for a specified period (e.g., 7 consecutive days).

  • Induction of Edema: On the final day, one hour after the last treatment, induce ear edema by applying a small volume (e.g., 20 µL) of xylene to both surfaces of the right ear of each mouse (except for the normal control group). The left ear remains untreated.

  • Sample Collection: After a set time (e.g., 30 minutes) following xylene application, sacrifice the mice.

  • Measurement: Use a biopsy punch to collect a standard-sized section from both the right and left ears. Weigh each ear section.

  • Data Analysis: The degree of edema is the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for each treatment group compared to the xylene model group.

Morris Water Maze for Assessment of Cognitive Function

This test is widely used to assess spatial learning and memory in rodent models of cognitive impairment, such as that induced by scopolamine.[3][4]

Materials:

  • Morris water maze (a circular pool filled with opaque water)

  • Hidden escape platform

  • Video tracking system

  • Mice

  • Scopolamine (or other amnesia-inducing agent)

  • Test compound

  • Vehicle control

  • Positive control

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room and handling for several days before the test.

  • Induction of Cognitive Impairment: Administer scopolamine (e.g., 3 mg/kg) to induce cognitive deficits.

  • Treatment: Administer the test compound, vehicle, or positive control at a specified time before the maze trials.

  • Acquisition Phase (Training):

    • Place each mouse into the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Memory Retention):

    • On the day after the last training session, remove the platform from the pool.

    • Place each mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the different treatment groups to assess the effects of the test compound on learning and memory.

Signaling Pathways and Mechanisms of Action

2-Phenyl-1H-benzimidazole derivatives have been shown to interact with key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the putative mechanisms of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Benzimidazole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Inflammation, Immunity) STAT_dimer->GeneTranscription Translocation Benzimidazole 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Benzimidazole->JAK Inhibition

Caption: JAK/STAT pathway and the inhibitory role of benzimidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely employed and dependable method is a two-step synthesis. The first step involves the condensation of 4-nitro-1,2-phenylenediamine with benzaldehyde to produce the intermediate, 2-phenyl-5-nitro-1H-benzimidazole. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: My yield for the condensation of 4-nitro-1,2-phenylenediamine and benzaldehyde is low. What are the critical parameters to investigate?

A2: Low yields in this step are a common challenge. The primary parameters to optimize are the choice of catalyst and solvent, along with the reaction temperature and duration. Various catalysts, from simple acids to metal-based catalysts, can significantly influence the outcome. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.

Q3: How can I improve the selectivity and reduce byproduct formation during the synthesis?

A3: Byproduct formation, such as the formation of Schiff base intermediates, can be minimized by carefully selecting the oxidant in the condensation step and controlling the reaction temperature. For the reduction of the nitro group, the choice of reducing agent and catalyst is crucial to avoid over-reduction or side reactions.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. For column chromatography, a suitable mobile phase, often a mixture of ethyl acetate and hexane, should be determined using thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield in Condensation Step 1. Inactive or insufficient catalyst. 2. Suboptimal reaction temperature or time. 3. Poor quality of starting materials (4-nitro-1,2-phenylenediamine or benzaldehyde). 4. Inappropriate solvent.1. Screen different catalysts (e.g., p-TsOH, NH4Cl, metal catalysts). 2. Optimize temperature and monitor the reaction by TLC to determine the optimal reaction time. 3. Ensure the purity of starting materials. 4. Perform a solvent screen (e.g., ethanol, methanol, DMF).
Formation of Colored Impurities 1. Oxidation of the phenylenediamine starting material. 2. Decomposition of reactants or product at high temperatures.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating and prolonged reaction times.
Incomplete Reduction of the Nitro Group 1. Insufficient amount of reducing agent. 2. Inactive catalyst for hydrogenation. 3. Suboptimal reaction conditions (temperature, pressure, time).1. Increase the molar ratio of the reducing agent. 2. Use a fresh or more active catalyst (e.g., Palladium on carbon). 3. Optimize the reaction parameters for the reduction step.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts. 2. Presence of residual catalyst.1. Optimize the mobile phase for column chromatography to achieve better separation. 2. If using a heterogeneous catalyst, ensure it is completely filtered off. For homogeneous catalysts, an appropriate work-up procedure is necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-5-nitro-1H-benzimidazole (Intermediate)

This protocol describes the condensation of 4-nitro-1,2-phenylenediamine with benzaldehyde.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in DMF.

  • Add benzaldehyde (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Heat the reaction mixture at 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-phenyl-5-nitro-1H-benzimidazole.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the reduction of the nitro intermediate to the final amine product.

Materials:

  • 2-Phenyl-5-nitro-1H-benzimidazole

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol or a mixture of Tetrahydrofuran/Methanol/Water

Procedure:

  • Suspend 2-phenyl-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent system (e.g., a mixture of THF, methanol, and water).

  • Add iron powder (excess, e.g., 10 equivalents) and ammonium chloride (excess, e.g., 10 equivalents).

  • Heat the mixture to reflux (around 60-80 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of 2-phenyl-1H-benzimidazole and its nitro-substituted precursor under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Synthesis of 2-Phenyl-1H-benzimidazole Derivatives (Condensation Step)

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-Phenylenediamine, BenzaldehydeNH4ClChloroformRoom Temp492[1]
o-Phenylenediamine, Benzaldehydep-TsOHDMF802-3High[2]
o-Phenylenediamine, BenzaldehydeSteel SlagEthanol/Water800.589[3]
4-Nitro-o-phenylenediamine, BenzaldehydeP2O5-SiO2AcetonitrileRoom Temp0.570
4-Nitro-o-phenylenediamine, Phenoxyacetic acidsHClMicrowave-2.5-3.5 minGood to Excellent[4]

Table 2: Reduction of Nitrobenzimidazoles

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Nitroaniline, Aromatic Aldehydes (One-pot)Zn/NaHSO3Water1001Good[5]
Halogenated NitroarenesHydrazine Hydrate, Pd/C---Good[6]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine Condensation Condensation 4-Nitro-1,2-phenylenediamine->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation 2-Phenyl-5-nitro-1H-benzimidazole 2-Phenyl-5-nitro-1H-benzimidazole Condensation->2-Phenyl-5-nitro-1H-benzimidazole Catalyst (e.g., p-TsOH) Heat Reduction Reduction 2-Phenyl-5-nitro-1H-benzimidazole->Reduction This compound This compound Reduction->this compound Reducing Agent (e.g., Fe/NH4Cl) Heat

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst and Solvent Check_Purity->Optimize_Catalyst Purity OK Improved_Yield Yield Improved Check_Purity->Improved_Yield Impurity Found & Corrected Optimize_Conditions Optimize Reaction Temperature and Time Optimize_Catalyst->Optimize_Conditions No Improvement Optimize_Catalyst->Improved_Yield Improvement Check_Reduction Verify Reduction Step Efficiency Optimize_Conditions->Check_Reduction No Improvement Optimize_Conditions->Improved_Yield Improvement Purification_Issue Investigate Purification Method Check_Reduction->Purification_Issue No Improvement Check_Reduction->Improved_Yield Improvement Purification_Issue->Improved_Yield Losses Minimized

References

Technical Support Center: Purification of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Phenyl-1H-benzoimidazol-5-ylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield After Synthesis Incomplete reduction of the nitro group in the precursor (5-nitro-2-phenyl-1H-benzoimidazole).Ensure the reducing agent (e.g., Zn dust and NaHSO3) is fresh and used in the correct stoichiometric ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
Inefficient cyclocondensation.Optimize reaction conditions such as temperature and reaction time. Ensure the removal of water formed during the reaction.
Product Tailing on Silica Gel TLC/Column Chromatography The basic nature of the amine functional groups interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent system. Alternatively, use a different stationary phase like basic alumina.[1]
Co-elution of Impurities During Column Chromatography The polarity of the impurities is very similar to the product.Try a different solvent system with varying polarities. A gradient elution from a non-polar to a more polar solvent system (e.g., petroleum ether to ethyl acetate) can improve separation.[1]
Product Oiling Out During Recrystallization The chosen solvent is too good a solvent, or the solution is cooled too quickly.Select a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A common system for aminobenzimidazoles is an ethanol/water mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of a Persistent Colored Impurity Formation of oxidation byproducts.Treat a solution of the crude product with activated charcoal before recrystallization. This can help adsorb colored impurities.[2]
Broad or Multiple Peaks in HPLC Analysis The compound may be degrading on the column, or the mobile phase may not be optimal.Use a high-purity solvent and consider adding a modifier like formic acid or phosphoric acid to the mobile phase to improve peak shape. Ensure the column is appropriate for the analysis of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is a two-step process: initial purification by column chromatography followed by recrystallization to obtain a highly pure, crystalline product.

Q2: What are the recommended stationary and mobile phases for column chromatography?

A2: For the column chromatography of this basic compound, a basic alumina stationary phase is recommended to minimize tailing. A suitable mobile phase is a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate).[1] If using silica gel, it is advisable to add a small amount of triethylamine or ammonia to the eluent.

Q3: What are the potential impurities I should be aware of during the synthesis of this compound?

A3: Common impurities may include unreacted starting materials such as 4-nitro-1,2-phenylenediamine and benzaldehyde, the intermediate nitro-compound (5-nitro-2-phenyl-1H-benzoimidazole) if the reduction is incomplete, and potential byproducts from side reactions.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: A mixture of ethanol and water is often effective for the recrystallization of aminobenzimidazoles. The compound should be dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, crystals of the purified compound should form.

Q5: How can I monitor the purity of my sample during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a final, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3]

Quantitative Data Summary

The following table summarizes typical data obtained during the synthesis and purification of this compound and its derivatives. Please note that actual results may vary depending on the specific experimental conditions.

Parameter Value Method/Conditions Reference
Yield (of a similar benzimidazole derivative) Very good to excellentOne-pot reductive cyclocondensation using Zn/NaHSO3 in water.[1]
Purity (of a similar benzimidazole derivative) >95%Column chromatography on basic alumina followed by recrystallization.[1]
TLC Solvent System (for a nitro-precursor) Chloroform: Methanol (9:1)Silica gel TLC plate.
Column Chromatography Eluent Petroleum ether: Ethyl acetate (3:1)Basic alumina column.[1]
Recrystallization Solvent Ethanol/Water-

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclocondensation

This protocol describes a one-pot synthesis from 2-nitroaniline and benzaldehyde.

Materials:

  • 2-Nitroaniline

  • Benzaldehyde

  • Zinc (Zn) dust

  • Sodium bisulfite (NaHSO3)

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Basic alumina for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, suspend 2-nitroaniline (1 mmol) and benzaldehyde (1.1 mmol) in water (10 mL).

  • To this suspension, add Zn dust (3 mmol) and NaHSO3 (3 mmol).

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC (petroleum ether:ethyl acetate 3:1).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the zinc catalyst.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a column with basic alumina as the stationary phase, using petroleum ether as the initial eluent.

  • Dissolve the crude product from Protocol 1 in a minimal amount of ethyl acetate and adsorb it onto a small amount of basic alumina.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the ethyl acetate concentration.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the partially purified product.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the partially purified product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal.

  • To the hot filtrate, add water dropwise until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Nitroaniline & Benzaldehyde reaction One-Pot Reductive Cyclocondensation (Zn, NaHSO3, Water, 100°C) start->reaction workup Aqueous Workup & Extraction (Ethyl Acetate) reaction->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography (Basic Alumina, Petroleum Ether/Ethyl Acetate) crude_product->column_chromatography partially_pure Partially Pure Product column_chromatography->partially_pure recrystallization Recrystallization (Ethanol/Water) partially_pure->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue tailing Peak Tailing on TLC/Column? start->tailing oiling_out Product Oiling Out? start->oiling_out coelution Co-elution of Impurities? tailing->coelution No add_base Add Base to Eluent (e.g., Triethylamine) tailing->add_base Yes change_stationary_phase Use Basic Alumina tailing->change_stationary_phase Yes change_solvent_system Try Different Eluent System coelution->change_solvent_system Yes gradient_elution Use Gradient Elution coelution->gradient_elution Yes colored_product Product is Colored? oiling_out->colored_product No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes charcoal Treat with Activated Charcoal colored_product->charcoal Yes

Caption: Troubleshooting logic for the purification of this compound.

References

2-Phenyl-1H-benzoimidazol-5-ylamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-benzoimidazol-5-ylamine, focusing on common solubility challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my compound when diluting a DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes from primarily organic to primarily aqueous. If the concentration of this compound in the final aqueous solution exceeds its solubility limit in that buffer, the compound will precipitate out of solution. This can lead to inaccurate and unreliable results in your experiments.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated concentration of DMSO varies depending on the cell line and the specific assay. It is crucial to perform a DMSO tolerance control experiment to determine the highest concentration that does not affect your assay's performance or cell viability.[3] Generally, keeping the final DMSO concentration below 1% (v/v) is a good starting point.

Q4: Can changes in pH improve the solubility of this compound?

A4: Yes, for ionizable compounds, pH can significantly influence solubility. Benzimidazoles can be protonated or deprotonated depending on the pH of the solution. The presence of the amine group in this compound suggests that its solubility may be pH-dependent. It is advisable to experimentally determine the pH-solubility profile to find the optimal pH for your experiments, ensuring it is compatible with your biological assay system.[3]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Compound precipitates out of solution upon dilution into aqueous buffer.

Solution Workflow:

Solubility_Troubleshooting_Workflow start Precipitation Observed check_stock 1. Verify Stock Solution Is the compound fully dissolved in the stock? start->check_stock warm_vortex Gently warm (37°C) and vortex stock solution. check_stock->warm_vortex No co_solvent 2. Use Co-solvents Add a water-miscible organic solvent to the aqueous buffer. check_stock->co_solvent Yes warm_vortex->check_stock ph_adjustment 3. Adjust pH Determine the pH-solubility profile and adjust buffer pH. co_solvent->ph_adjustment advanced_methods 4. Advanced Formulation Strategies Consider solid dispersions or salt formation. ph_adjustment->advanced_methods success Solubility Issue Resolved advanced_methods->success

Caption: A logical workflow for troubleshooting compound solubility issues.

Step-by-Step Guide:

  • Verify Stock Solution: Before troubleshooting your assay conditions, ensure that your compound is completely dissolved in your DMSO stock solution.[3]

    • Action: Visually inspect the stock solution for any undissolved particles. If precipitate is observed, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[3]

  • Use Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[3]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, PEG 400.[3]

    • Protocol: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Always include a vehicle control with the same co-solvent concentration to assess its impact on the assay.[3]

  • Adjust pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution.

    • Action: Experimentally determine the solubility of your compound in buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to find the optimal pH for solubility. Ensure the chosen pH is compatible with your experimental system.

  • Advanced Formulation Strategies: For persistent solubility problems, more advanced techniques may be required.

    • Solid Dispersions: Formulating the compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and solubility.[4]

    • Salt Formation: Creating a salt of the benzimidazole compound by reacting it with an appropriate acid can significantly improve its aqueous solubility.[4] These methods typically require chemical modification and formulation expertise.

Quantitative Solubility Data

While specific experimental data for this compound is limited, the following table provides representative solubility information for poorly soluble benzimidazole derivatives in common solvent systems. Note: These are illustrative values, and the actual solubility of this compound must be determined experimentally.

Solvent SystemExpected SolubilityReference
WaterInsoluble[1][2]
Phosphate-Buffered Saline (PBS), pH 7.4< 5 µM[3]
PBS + 1% Ethanol~15 µM[3]
PBS + 5% Propylene Glycol~25 µM[3]
PBS + 5% PEG 400~30 µM[3]
Dimethyl Sulfoxide (DMSO)Soluble (used for stock solutions)[5]
EthanolSoluble (used for stock solutions)[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[3]

Materials:

  • This compound

  • DMSO

  • Aqueous assay buffer (e.g., PBS)

  • 96-well plates

  • Nephelometer or plate reader capable of measuring absorbance at high wavelength (e.g., 650-750 nm)

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.[3]

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will result in a 2% DMSO concentration.[3]

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[3]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.[3]

  • Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.[3]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, ethanol)

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.[6]

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the compound using a validated analytical method like HPLC-UV.[6]

  • Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.[6]

Signaling Pathways Involving Benzimidazole Derivatives

Benzimidazole derivatives are known to interact with various biological targets and signaling pathways. For instance, they have been reported as inhibitors of protein kinases, which are key components of signaling cascades like the MAPK pathway, and can also act as positive allosteric modulators (PAMs) of receptors such as mGluR2.[7][8]

Benzimidazole_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation mGluR2 mGluR2 AC Adenylyl Cyclase mGluR2->AC Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription cAMP cAMP AC->cAMP Conversion of ATP cAMP->Transcription Modulation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Benzimidazole->mGluR2 Modulation (PAM)

References

Technical Support Center: 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Phenyl-1H-benzoimidazol-5-ylamine in solution. The following information is based on the known stability of related benzimidazole derivatives and primary aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Primary aromatic amines can exhibit instability in acidic media.[1][2]

  • Temperature: Both elevated and freeze-thaw cycles can lead to degradation.[1][3] For long-term storage of benzimidazole solutions, temperatures of -20°C or -80°C are often recommended.[3]

  • Light: Benzimidazole derivatives have shown photosensitivity in solution.[4] Therefore, it is advisable to protect solutions from light.

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, consider the following recommendations based on studies of similar compounds:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. Common solvents for benzimidazole derivatives include DMSO, DMF, or methanol.

  • Preparation: Prepare solutions fresh whenever possible. If you need to store them, do so in small aliquots to minimize freeze-thaw cycles.[3]

  • Storage Conditions: For short-term storage, refrigeration at 2-8°C may be adequate. For long-term storage, freezing at -20°C or -80°C is recommended for benzimidazole solutions.[3]

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]

Q3: Are there any known degradation pathways for benzimidazole derivatives?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, general degradation pathways for benzimidazoles can include hydrolysis of functional groups and oxidation. For instance, a study on 2-phenylbenzimidazole-5-sulfonic acid indicated that degradation can be initiated by hydroxyl and chlorine radicals.[5] The presence of the amino group on the benzimidazole ring may also decrease the molecule's stability.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. If using stored solutions, perform a quality control check (e.g., HPLC) to assess purity before use. 3. Review storage conditions to ensure they are optimal (see FAQs).
Precipitate forms in a stored solution. Poor solubility or compound degradation.1. Gently warm the solution to see if the precipitate redissolves. 2. If warming does not work, the precipitate may be a degradation product. The solution should be discarded. 3. Consider using a different solvent or a lower concentration for your stock solution.
Color change observed in the solution. Potential degradation of the compound.1. A change in color often indicates a chemical change. It is best to discard the solution. 2. Protect solutions from light, as photo-degradation can cause color changes.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.[7]

  • Stress Conditions: [7]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Photostability: Expose a solution of the compound to light with an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.[7]

  • Sample Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol 2: Long-Term Stability Assessment

This protocol is for evaluating the long-term stability of this compound solutions under various storage conditions.[3]

Methodology:

  • Solution Preparation: Prepare multiple aliquots of the compound in the desired solvent and concentration.

  • Storage Conditions: Store the aliquots under a range of conditions:

    • Refrigerated (4°C)

    • Frozen (-20°C)

    • Ultra-low (-80°C)

    • Room temperature (20°C) in the dark

    • Room temperature (20°C) with light exposure

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: Use a validated HPLC method to determine the concentration of the compound at each time point and compare it to the initial concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_storage Long-Term Storage cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid Stress base Base Hydrolysis prep->base Stress oxidation Oxidation prep->oxidation Stress photo Photolysis prep->photo Stress temp_4 4°C prep->temp_4 Store temp_neg_20 -20°C prep->temp_neg_20 Store temp_neg_80 -80°C prep->temp_neg_80 Store rt_dark RT Dark prep->rt_dark Store rt_light RT Light prep->rt_light Store analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis temp_4->analysis temp_neg_20->analysis temp_neg_80->analysis rt_dark->analysis rt_light->analysis

Caption: Workflow for assessing the stability of this compound.

Logical_Troubleshooting issue Inconsistent Results cause1 Compound Degradation? issue->cause1 action1 Prepare Fresh Solution cause1->action1 Yes action2 Perform QC Check (HPLC) cause1->action2 Yes action3 Review Storage Conditions cause1->action3 Yes solution Consistent Results action1->solution action2->solution action3->solution

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance with 2-Phenyl-1H-benzoimidazol-5-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-benzoimidazol-5-ylamine analogs to overcome drug resistance in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

IssueQuestionPossible Cause & Solution
Inconsistent Cytotoxicity Why am I seeing variable IC50 values for the same analog across replicate experiments?Cell Health and Density: Ensure cells are in the logarithmic growth phase and have consistent seeding density. Over-confluent or unhealthy cells can show altered sensitivity to cytotoxic agents. Compound Stability: Prepare fresh stock solutions of the analog regularly. Some compounds may degrade upon repeated freeze-thaw cycles or prolonged storage. Assay Conditions: Standardize incubation times and ensure uniform distribution of the compound in each well.
Low Potency in Resistant Cells My this compound analog is not showing significant activity in drug-resistant cell lines. What could be the reason?Mechanism of Resistance: The primary resistance mechanism in your cell line may not be susceptible to this class of compounds. For example, if resistance is not primarily mediated by P-glycoprotein (P-gp) efflux, a P-gp inhibitor analog may not be effective.[1][2] Consider characterizing the resistance profile of your cell line. Compound-Specific Activity: Not all analogs will be active against all types of resistance. It may be necessary to screen a panel of analogs to find one with the desired activity.
Unexpected Apoptosis Results I am not observing the expected increase in apoptosis after treating resistant cells with my analog. What should I check?Time- and Dose-Dependence: Apoptosis is a time- and dose-dependent process. Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction. Apoptosis Assay Method: Ensure your apoptosis detection method is appropriate. For example, Annexin V/PI staining is suitable for detecting early and late apoptosis.[3][4] Confirm that your flow cytometer is correctly calibrated. Upstream Pathway Activation: The analog may be acting on an upstream pathway that takes longer to manifest as apoptosis. Consider assessing markers of upstream signaling events, such as JNK phosphorylation.[5][6][7]
Difficulty in P-gp Inhibition Assay My P-glycoprotein inhibition assay is giving ambiguous results. How can I troubleshoot this?Substrate Concentration: Ensure the concentration of the P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) is optimal. High substrate concentrations can mask the inhibitory effect of your analog. Cell Monolayer Integrity: For assays using cell monolayers (e.g., Caco-2), verify the integrity of the monolayer before and after the experiment. Positive and Negative Controls: Always include known P-gp inhibitors (e.g., Verapamil) and non-inhibitors as controls to validate your assay setup.[1]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound analogs overcome drug resistance?

Certain benzimidazole derivatives have been shown to overcome drug resistance through multiple mechanisms. A key mechanism is the induction of apoptosis in resistant cancer cells, often mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6][7] This can be triggered by an increase in reactive oxygen species (ROS).[5][6][7] Additionally, some analogs can directly inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance.[1][2] This inhibition leads to the intracellular accumulation of chemotherapeutic drugs.

2. How do I select the appropriate resistant cell line for my experiments?

The choice of cell line should be guided by the specific type of resistance you aim to overcome. For studying P-gp-mediated resistance, cell lines overexpressing P-gp (e.g., K562/IMA-resistant) are suitable.[1] It is advisable to use paired cell lines (a sensitive parental line and its resistant derivative) to directly assess the resistance-reversing effect of your analogs.

3. What are the recommended concentrations for these analogs in cell-based assays?

The optimal concentration will vary depending on the specific analog and the cell line being used. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each analog in your system. This will help you select appropriate concentrations for subsequent mechanistic studies.

4. Can these analogs be used in combination with standard chemotherapeutic drugs?

Yes, the primary application of these analogs is often in combination therapy. By overcoming resistance mechanisms, they can re-sensitize resistant cancer cells to conventional chemotherapy. When designing combination experiments, it is important to assess potential synergistic, additive, or antagonistic effects.

Quantitative Data

The following tables summarize the cytotoxic activity of representative benzimidazole derivatives in various cancer cell lines.

Table 1: IC50 Values of Benzimidazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Benzimidazole Derivative AK562S (Imatinib-sensitive)Chronic Myeloid Leukemia5.8
Benzimidazole Derivative AK562R (Imatinib-resistant)Chronic Myeloid Leukemia7.2
Benzimidazole Derivative BSW480Colon Cancer6.77
Benzimidazole Derivative BHCT116Colon Cancer3.33
MBICHuh7Hepatocellular Carcinoma~1.5

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound analogs.

Materials:

  • Resistant and sensitive cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the benzimidazole analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by the benzimidazole analogs.[3][4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the benzimidazole analog for the determined optimal time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a proposed signaling pathway for overcoming resistance with this compound analogs, leading to apoptosis.

G Proposed Signaling Pathway for Overcoming Resistance cluster_0 Proposed Signaling Pathway for Overcoming Resistance This compound Analog This compound Analog ROS Production ROS Production This compound Analog->ROS Production P-gp Inhibition P-gp Inhibition This compound Analog->P-gp Inhibition JNK Activation JNK Activation ROS Production->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Pro-apoptotic Gene Expression Pro-apoptotic Gene Expression c-Jun Phosphorylation->Pro-apoptotic Gene Expression Apoptosis Apoptosis Pro-apoptotic Gene Expression->Apoptosis Drug Accumulation Drug Accumulation P-gp Inhibition->Drug Accumulation Drug Accumulation->Apoptosis Chemotherapeutic Drug Chemotherapeutic Drug Chemotherapeutic Drug->Drug Accumulation G Experimental Workflow for Analog Evaluation cluster_1 Experimental Workflow for Analog Evaluation Start Start Select Resistant and Sensitive Cell Lines Select Resistant and Sensitive Cell Lines Start->Select Resistant and Sensitive Cell Lines Determine IC50 (Cell Viability Assay) Determine IC50 (Cell Viability Assay) Select Resistant and Sensitive Cell Lines->Determine IC50 (Cell Viability Assay) Assess Apoptosis Induction (Annexin V/PI) Assess Apoptosis Induction (Annexin V/PI) Determine IC50 (Cell Viability Assay)->Assess Apoptosis Induction (Annexin V/PI) Evaluate P-gp Inhibition (Rhodamine 123 Assay) Evaluate P-gp Inhibition (Rhodamine 123 Assay) Determine IC50 (Cell Viability Assay)->Evaluate P-gp Inhibition (Rhodamine 123 Assay) Analyze Signaling Pathway (Western Blot for JNK) Analyze Signaling Pathway (Western Blot for JNK) Assess Apoptosis Induction (Annexin V/PI)->Analyze Signaling Pathway (Western Blot for JNK) Evaluate Combination with Chemotherapy Evaluate Combination with Chemotherapy Evaluate P-gp Inhibition (Rhodamine 123 Assay)->Evaluate Combination with Chemotherapy Analyze Signaling Pathway (Western Blot for JNK)->Evaluate Combination with Chemotherapy End End Evaluate Combination with Chemotherapy->End

References

Technical Support Center: Optimizing 2-Phenyl-1H-benzoimidazol-5-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing the 2-phenyl-1H-benzimidazole core involves the condensation of an o-phenylenediamine with benzaldehyde.[1][2] For the target molecule, a common approach is the reaction of 1,2-diamino-4-nitrobenzene with benzaldehyde to form 5-nitro-2-phenyl-1H-benzimidazole, followed by the reduction of the nitro group to the desired amine.[3]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction temperature, or inappropriate catalyst choice are common culprits.[4] Ensure your starting materials are pure, as impurities can interfere with the reaction.[4] You might also consider exploring different catalytic systems or solvents to improve the yield. Microwave-assisted synthesis has been reported to increase yields by 10-50% and significantly reduce reaction times.[5]

Q3: I am observing significant side product formation. How can I improve the selectivity of the reaction?

A3: Side product formation can often be attributed to over-oxidation or incomplete cyclization.[4] Carefully controlling the stoichiometry of the oxidizing agent is crucial.[4] The choice of catalyst and reaction conditions also plays a significant role in directing the reaction towards the desired product. Some modern methods utilize catalysts like phosphosulfonic acid or H2SO4@HTC under ambient or mild conditions to improve selectivity.[6]

Q4: What is the best method to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction.[4] By comparing the reaction mixture to the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[4]

Q5: What are the recommended purification techniques for this compound?

A5: The final product can be purified using standard laboratory techniques such as column chromatography or recrystallization.[3] After completion of the reaction, the mixture is often poured into cold water to precipitate the crude product, which is then collected by filtration, washed, and dried before further purification.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the catalyst is fresh and handled according to storage recommendations.
Suboptimal reaction temperatureOptimize the temperature. Some reactions require heating, while others proceed at room temperature.[1][6]
Poor quality of starting materialsUse pure, dry starting materials.[4]
Multiple Products Observed on TLC Over-oxidationCarefully control the amount of oxidizing agent used.[4]
Incomplete cyclizationEnsure the reaction goes to completion by extending the reaction time or optimizing the catalyst.[4]
Side reactions due to harsh conditionsConsider milder reaction conditions, such as using a different catalyst or solvent system.[5][8]
Difficulty in Product Isolation Product is soluble in the reaction solventPrecipitate the product by adding a non-solvent or by concentrating the reaction mixture.[4]
Formation of an emulsion during workupBreak the emulsion by adding a saturated brine solution or by centrifugation.
Product is colored Presence of impuritiesPurify the product by recrystallization or column chromatography. The use of o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-phenyl-1H-benzimidazole

This protocol is a general method for the condensation of an o-phenylenediamine with an aldehyde.

Materials:

  • 1,2-Diamino-4-nitrobenzene

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a catalytic amount of acid)[6]

Procedure:

  • In a round-bottom flask, dissolve 1,2-diamino-4-nitrobenzene (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).

  • Add the catalyst to the solution.

  • Stir the reaction mixture at the optimized temperature (this may range from room temperature to reflux, depending on the catalyst) for the required time (typically 1-2 hours).[9][10]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Protocol 2: Reduction of 5-Nitro-2-phenyl-1H-benzimidazole

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • 5-Nitro-2-phenyl-1H-benzimidazole

  • Iron powder

  • Ammonium chloride

  • Tetrahydrofuran (THF), Methanol, Water (as a solvent system)[7]

Procedure:

  • Dissolve 5-nitro-2-phenyl-1H-benzimidazole (0.57 mmol) in a mixture of THF (5 mL), methanol (5 mL), and water (5 mL).[7]

  • To the solution, add iron powder (7.2 mmol) and ammonium chloride (7.2 mmol).[7]

  • Stir the mixture at 60°C for 1 hour.[7]

  • After completion of the reaction, add water and extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate it in vacuo.

  • Purify the residue by column chromatography to obtain this compound.[7]

Reaction Condition Comparison

Table 1: Catalytic Systems for 2-Phenylbenzimidazole Synthesis

CatalystSolventTemperatureReaction TimeYield (%)Reference
H2SO4@HTCEthanol80°CVaries48-90[6]
Indion 190 resinVariesRoom TempShortHigh[11]
18 wt% TPA/PANIMeOHRoom Temp1 h100 (Conversion)[2]
Sodium bisulfiteWater80-90°C1.5-2.5 hNot specified[9]
H2O2/HClAcetonitrileRoom TempShortExcellent[5]

Visualized Workflows

Reaction_Pathway A 1,2-Diamino-4-nitrobenzene C Condensation A->C B Benzaldehyde B->C D 5-Nitro-2-phenyl-1H-benzimidazole C->D H+ E Reduction (e.g., Fe/NH4Cl) D->E F This compound E->F

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start: Starting Materials (o-phenylenediamine derivative, aldehyde) Step1 Reaction Setup: Dissolve reactants in solvent, add catalyst Start->Step1 Step2 Reaction: Stir at optimized temperature and time Step1->Step2 Step3 Monitoring: Track progress with TLC Step2->Step3 Step4 Workup: Quench reaction, precipitate product Step3->Step4 Step5 Isolation: Filter, wash, and dry crude product Step4->Step5 Step6 Purification: Column chromatography or recrystallization Step5->Step6 End End: Purified Product Step6->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Workflow Start Problem Encountered Q1 Low or No Yield? Start->Q1 A1_1 Check Starting Material Purity Q1->A1_1 Yes Q2 Side Products Observed? Q1->Q2 No A1_2 Verify Catalyst Activity A1_1->A1_2 A1_3 Optimize Reaction Temperature A1_2->A1_3 A1_3->Q2 Yield Improved A2_1 Adjust Oxidant Stoichiometry Q2->A2_1 Yes Q3 Purification Issues? Q2->Q3 No A2_2 Modify Catalyst/Solvent A2_1->A2_2 A2_3 Consider Milder Conditions A2_2->A2_3 A2_3->Q3 Purity Improved A3_1 Select Appropriate Recrystallization Solvent Q3->A3_1 Yes End Problem Resolved Q3->End No A3_2 Optimize Chromatography Conditions A3_1->A3_2 A3_2->End

Caption: Troubleshooting guide for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the initial condensation of 4-nitro-1,2-phenylenediamine with benzaldehyde to form 2-phenyl-5-nitro-1H-benzimidazole, followed by the reduction of the nitro group.

Step 1: Condensation to form 2-phenyl-5-nitro-1H-benzimidazole

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst or reagent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 2. Ensure the reaction is heated to the appropriate temperature as specified in the protocol. For Phillips-Ladenburg type reactions, higher temperatures may be required for aromatic aldehydes.[1][2] 3. Use fresh reagents and ensure the catalyst (e.g., p-TsOH, P2O5-SiO2) is active.[3]
Formation of Multiple Spots on TLC / Impure Product 1. Formation of Schiff base intermediate due to incomplete cyclization.[4] 2. Side reactions from impurities in starting materials.1. Ensure sufficient heating and reaction time to drive the cyclization to completion. The use of an oxidizing agent like sodium metabisulfite can facilitate the cyclization of the Schiff base intermediate. 2. Use pure, recrystallized starting materials.
Product is Difficult to Purify 1. Presence of polar impurities. 2. Oily product.1. Wash the crude product with a suitable solvent to remove unreacted starting materials and polar byproducts. 2. If the product oils out during recrystallization, try a different solvent system or use column chromatography for purification.[5]

Step 2: Reduction of 2-phenyl-5-nitro-1H-benzimidazole

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reduction. 2. Inactive catalyst (for catalytic hydrogenation) or reducing agent.[6]1. Monitor the reaction by TLC. If starting material remains, extend the reaction time or add more reducing agent. 2. For catalytic hydrogenation, use fresh catalyst (e.g., Pd/C) and ensure the system is properly purged with hydrogen. For chemical reductions (e.g., SnCl2), use a fresh batch of the reagent.[6]
Product is Discolored (e.g., dark) 1. Air oxidation of the amine product. 2. Presence of residual metallic catalysts or salts.1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product protected from light and air. 2. Ensure complete removal of the catalyst by filtration (e.g., through Celite for Pd/C). For reductions using metals like tin, ensure thorough washing to remove all metal salts.
Formation of Multiple Spots on TLC / Impure Product 1. Incomplete reduction, leaving the nitro starting material. 2. Formation of byproducts from over-reduction or side reactions (e.g., azo compounds with certain reducing agents).[6][7]1. Optimize reaction time and the amount of reducing agent to ensure complete conversion. 2. Choose a selective reducing agent. Catalytic hydrogenation with Pd/C or reduction with SnCl2 are generally clean for this transformation.[6] If byproducts are observed, purification by column chromatography is recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in the synthesis of this compound?

A1: The most common initial step is the condensation of 4-nitro-1,2-phenylenediamine with either benzaldehyde or benzoic acid. This reaction, often a variation of the Phillips-Ladenburg synthesis, forms the intermediate 2-phenyl-5-nitro-1H-benzimidazole.[2][8][9]

Q2: I see a byproduct with a similar Rf to my desired amine product on the TLC plate after the reduction step. What could it be?

A2: A common byproduct with a similar polarity to the final amine product is the starting material, 2-phenyl-5-nitro-1H-benzimidazole, resulting from incomplete reduction. Careful monitoring of the reaction by TLC is crucial to ensure complete conversion.

Q3: My final product, this compound, is unstable and changes color upon storage. How can I prevent this?

A3: Aromatic amines are susceptible to air oxidation, which can lead to discoloration. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q4: Can I use a different reducing agent for the nitro group reduction?

A4: Yes, several reducing agents can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method.[6] Alternatively, metal-acid systems like tin(II) chloride (SnCl2) in an acidic medium are also effective.[6][10] The choice of reducing agent may depend on the scale of the reaction and the available equipment.

Q5: What is the role of an acid catalyst in the initial condensation step?

A5: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid, facilitates the condensation reaction by protonating the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-5-nitro-1H-benzimidazole

This protocol is based on the Phillips-Ladenburg condensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitro-1,2-phenylenediamine (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The formation of the product will be indicated by a new spot with a lower Rf value than the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate using catalytic hydrogenation.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-phenyl-5-nitro-1H-benzimidazole (1.0 eq) in methanol or ethanol. Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product will have a different Rf value and may be visualized under UV light or by using a staining agent.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizations

Synthesis_Pathway 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Step1 Condensation (Phillips-Ladenburg) 4-nitro-1,2-phenylenediamine->Step1 Benzaldehyde Benzaldehyde Benzaldehyde->Step1 Intermediate 2-phenyl-5-nitro-1H-benzimidazole Step1->Intermediate Step2 Reduction Intermediate->Step2 Final_Product This compound Step2->Final_Product Troubleshooting_Condensation Start Low Yield in Condensation? Check_TLC Check TLC for Starting Materials Start->Check_TLC Impure_Product Impure Product? Start->Impure_Product Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Check_Catalyst Check Catalyst Activity Check_TLC->Check_Catalyst No Extend_Time Increase Reaction Time/Temp Incomplete_Reaction->Extend_Time Extend_Time->Check_TLC Schiff_Base Possible Schiff Base Intermediate Impure_Product->Schiff_Base Yes Purify Purify by Recrystallization/Chromatography Impure_Product->Purify No Force_Cyclization Ensure Full Cyclization (Heat/Oxidant) Schiff_Base->Force_Cyclization Force_Cyclization->Purify Troubleshooting_Reduction Start Issue with Reduction Step? Low_Yield Low Yield? Start->Low_Yield Discolored_Product Discolored Product? Start->Discolored_Product Impure_Product Impure Product? Start->Impure_Product Incomplete_Reduction Incomplete Reduction Low_Yield->Incomplete_Reduction Yes Increase_Reagent Increase Reducing Agent/Time Incomplete_Reduction->Increase_Reagent Oxidation Oxidation of Amine Discolored_Product->Oxidation Yes Inert_Atmosphere Work-up Under Inert Atmosphere Oxidation->Inert_Atmosphere Purify_Column Purify by Column Chromatography Impure_Product->Purify_Column Yes

References

Technical Support Center: Crystallization of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Phenyl-1H-benzoimidazol-5-ylamine. The following information is curated for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive single "best" solvent has not been established in the literature for this specific compound. However, based on protocols for structurally similar 2-arylbenzimidazole derivatives, a range of solvents can be considered. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Initial screening with small quantities of the compound is recommended.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This typically occurs when the solution is too supersaturated or the cooling process is too rapid. To address this, you can try the following:

  • Add more solvent: Increase the volume of the hot solvent to reduce the concentration.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.

  • Use a co-solvent system: Introduce a second solvent in which the compound is less soluble (an anti-solvent) to the hot solution.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Introduce a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. To induce crystallization, you can:

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the compound's concentration.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.

  • Scratch the flask: As mentioned previously, this can provide nucleation sites.

  • Add a seed crystal: This is often the most effective method to initiate crystallization.

Q4: The purity of my crystallized product is still low. How can I improve it?

A4: To enhance the purity of the final product, consider the following:

  • Ensure slow crystal growth: Rapid crystallization can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.

  • Perform a second recrystallization: A subsequent recrystallization step can significantly improve purity.

  • Use activated charcoal: If your solution is colored due to impurities, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove these colored impurities.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent - Inappropriate solvent choice.- Insufficient solvent volume.- Select a more suitable solvent (refer to the Solvent Selection Table below).- Gradually add more hot solvent until the compound dissolves.
"Oiling out" during cooling - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Consider using a co-solvent system.
No crystal formation upon cooling - Solution is too dilute.- Evaporate a portion of the solvent to increase concentration.- Cool the solution to a lower temperature (e.g., in an ice bath).- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Low yield of recovered crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a standard method for purification.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures to identify a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Co-solvent (Solvent/Anti-solvent) Recrystallization

This method is useful if a single suitable solvent cannot be identified.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Solvent Selection Data for 2-Arylbenzimidazole Derivatives

The following table summarizes solvents that have been successfully used for the crystallization of related 2-arylbenzimidazole compounds and can be a good starting point for solvent screening.

Compound Type Solvent(s) Used for Crystallization Reference
Halogen-substituted 2-aryl-N-phenylbenzimidazolesDichloromethane (slow evaporation)[1]
2-(o-aminophenyl)benzimidazole derivativeDiethyl ether-dichloromethane[2]
1-benzyl-2-phenyl-1H-benzimidazoleEthanol[3]
2-arylbenzimidazolesBenzene or Dichloromethane[4]
Benzimidazole-2-thione derivativesEthanol, Benzene[2]

Visualizations

Experimental Workflow for Recrystallization

G General Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for colored impurities) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool If no colored impurities hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end G Troubleshooting 'Oiling Out' start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed success Crystals Form seed->success failure Still Oils Out seed->failure change_solvent Consider Different Solvent System failure->change_solvent

References

Technical Support Center: 2-Phenyl-1H-benzoimidazol-5-ylamine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Phenyl-1H-benzoimidazol-5-ylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound and its derivatives?

Derivatives of the 2-phenyl-1H-benzo[d]imidazole scaffold have been investigated for a range of biological activities and targets, including:

  • 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibition: Certain derivatives show potential for the treatment of Alzheimer's disease by inhibiting this enzyme.[1]

  • Antiviral activity: Some compounds based on this scaffold have demonstrated dual-target inhibition of Bovine Viral Diarrhea Virus (BVDV) entry and replication, targeting the RNA-dependent RNA-polymerase (RdRp).[2]

  • α-glucosidase inhibition: Several 2-phenyl-1H-benzo[d]imidazole-based derivatives have been identified as potent α-glucosidase inhibitors, suggesting potential for anti-diabetic applications.[3]

  • General bioactivities: The benzimidazole core is a well-known pharmacophore, and its derivatives have been screened for various in vitro activities, including antimicrobial, antioxidant, and other enzyme inhibitory effects.[4][5]

Q2: I am observing low or no activity of my this compound analog in my bioassay. What are the possible causes?

Several factors could contribute to a lack of observed activity:

  • Compound Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration of the compound.

  • Compound Stability: The compound may be unstable under the specific assay conditions (e.g., pH, temperature, light exposure).

  • Incorrect Target: The biological target of your assay may not be modulated by your specific derivative. The activity of benzimidazole derivatives is highly dependent on their substitution patterns.

  • Assay Interference: The compound might interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).

  • Inappropriate Assay Conditions: The enzyme or cell-based assay conditions may not be optimal for detecting the inhibitory activity of your compound.

Q3: My compound is showing high cytotoxicity in cell-based assays. What can I do?

High cytotoxicity can be a challenge. Consider the following:

  • Determine the CC50: First, accurately determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay (e.g., MTT, MTS).

  • Structure-Toxicity Relationship: Some structural features, like a diarylurea structure, have been associated with toxicity in this class of compounds.[2] Consider if your derivative contains potentially toxic fragments.

  • Modify the Compound: If possible, medicinal chemistry efforts could focus on modifying the structure to reduce toxicity while retaining the desired biological activity.

  • Lower the Concentration: For initial screening, use a concentration well below the CC50 to look for a therapeutic window.

Q4: How can I confirm if my compound is binding to the intended target?

Directly confirming target engagement is crucial. Here are some approaches:

  • Fluorescence Quenching: This technique can be used to confirm the direct binding of a compound to a protein, such as α-glucosidase.[3]

  • Kinetic Studies: For enzyme inhibitors, performing kinetic studies can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive), which supports a specific binding mode.[3]

  • Molecular Docking: In silico molecular docking studies can predict the binding mode of your compound to the target protein and help interpret structure-activity relationships.[1][2][3]

Troubleshooting Guides

Problem 1: Poor Compound Solubility in Assay Buffer
Symptom Possible Cause Suggested Solution
Precipitate observed in stock solution or assay wells.The compound has low aqueous solubility.1. Use a co-solvent: Prepare high-concentration stock solutions in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells, including controls.[5] 2. Test different buffers: pH and buffer composition can influence solubility. Test a range of physiologically relevant buffers. 3. Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.
Inconsistent results between replicate wells.The compound is precipitating out of solution at the assay concentration.1. Visually inspect plates: Before reading, check for any precipitation. 2. Lower the concentration: Test a broader range of lower concentrations. 3. Incorporate a solubility assessment: Perform a preliminary solubility test before running the full bioassay.
Problem 2: Assay Interference
Symptom Possible Cause Suggested Solution
High background signal in fluorescence-based assays.The compound is autofluorescent at the excitation/emission wavelengths used.1. Run a compound-only control: Measure the fluorescence of the compound in the assay buffer without the enzyme or cells. 2. Change the assay readout: If possible, switch to a different detection method (e.g., absorbance, luminescence).
Inhibition is observed in control experiments without the target.The compound is interfering with the assay components.1. Test for non-specific inhibition: Run the assay with a denatured enzyme or in the absence of a critical substrate to see if the inhibitory effect persists. 2. Review the literature: Check for known assay interference issues with benzimidazole-based compounds.

Quantitative Data Summary

Table 1: Inhibitory Activity of 2-Phenyl-1H-benzo[d]imidazole Derivatives

Compound IDTargetIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Reference
33 17β-HSD101.65 ± 0.55>100 (HepaRG cells)[1]
1-7c (trimethoxy-derivatives) BVDV0.09 - 41Not specified[2]
2-5d (nitro-derivatives) BVDV1.9 - 53Not specified[2]
15o α-glucosidase2.09 ± 0.04Non-cytotoxic against LO2 cells[3]
22d α-glucosidase0.71 ± 0.02Non-cytotoxic against LO2 cells[3]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is based on methodologies described for screening 2-phenyl-1H-benzo[d]imidazole derivatives.[3][4]

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compound (this compound derivative)

    • Acarbose (positive control)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare stock solutions of the test compound and acarbose in DMSO. b. In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the pNPG substrate solution. e. Incubate the reaction mixture at 37°C for 30 minutes. f. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. g. Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader. h. Calculate the percentage of inhibition and determine the IC50 value.

MTT Cytotoxicity Assay

This is a general protocol to assess the cytotoxicity of the compounds.[2]

  • Materials:

    • Cell line (e.g., MDBK, HepaRG, LO2)

    • Complete cell culture medium

    • Test compound

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

  • Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 48-96 hours at 37°C in a CO2 incubator. d. After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals. e. Remove the medium and add the solubilization buffer to dissolve the formazan crystals. f. Read the absorbance at a wavelength of 570 nm. g. Calculate the percentage of cell viability and determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition stock Compound Stock (in DMSO) add_buffer Add Buffer & Compound stock->add_buffer assay_plate 96-well Plate assay_plate->add_buffer add_enzyme Add Enzyme add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a typical enzyme inhibition assay.

troubleshooting_logic start Low/No Activity Observed solubility Check Solubility start->solubility precipitate Precipitate Visible? solubility->precipitate Yes interference Check Assay Interference solubility->interference No change_solvent Use Co-solvent (DMSO) Lower Concentration precipitate->change_solvent autofluorescence Compound Autofluorescent? interference->autofluorescence Yes target_issue Consider Target/Compound Mismatch interference->target_issue No run_control Run Compound-only Control autofluorescence->run_control

Caption: Troubleshooting logic for low bioassay activity.

References

Validation & Comparative

A Comparative Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of 2-Phenyl-1H-benzoimidazol-5-ylamine and other benzimidazole derivatives, focusing on their anticancer, antimicrobial, and kinase inhibition properties. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide insights into its potential activities and highlights key structure-activity relationships (SAR) within the 2-phenylbenzimidazole class.

Anticancer Activity

Benzimidazole derivatives are well-established as potent anticancer agents, primarily through mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition, leading to cell cycle arrest and apoptosis.[1][3][4] The substitution pattern on both the benzimidazole core and the 2-phenyl ring plays a crucial role in determining the cytotoxic potency and selectivity.

Comparative Anticancer Activity of 2-Phenylbenzimidazole Derivatives
CompoundStructureCancer Cell LineIC50 (µM)Reference
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole 2-phenyl ring substituted with three methoxy groupsMCF-7 (Breast), MDA-MB-468 (Breast)>10[5]
2-(Benzo[3][6]dioxol-5-yl)-1H-benzimidazole 2-phenyl ring fused with a methylenedioxy groupMCF-7 (Breast), MDA-MB-468 (Breast)>10[5]
Compound 12b (a bisbenzimidazole)Complex structure with a trifluoromethyl group on the phenyl ringVarious (NCI-60 panel)0.16 - 3.6[3]
Compound 5a (a sulfonamide derivative)Phenyl group at R1 and a 1-methylpiperazine at RA549 (Lung), HCC1937 (Breast), MDA-MB-468 (Breast)2.6 - 9[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compounds Add Benzimidazole Derivatives seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9][10] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms. The nature and position of substituents on the benzimidazole ring are critical for the antimicrobial potency.

Comparative Antimicrobial Activity of Benzimidazole Derivatives
CompoundStructureMicroorganismMIC (µg/mL)Reference
1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine Complex structure with dichlorophenyl and carboxamidine groupsS. aureus, MRSA, C. albicans3.12[6]
A 2,5-furyl-substituted benzimidazole Contains a furan ring linking two benzimidazole moietiesS. aureus, E. coli, P. aeruginosa12.5 - 50[11]
Indolylbenzo[d]imidazoles 3ao and 3aq Fused indole and benzimidazole ringsS. aureus, MRSA< 1[10]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Indole at C2 and methyl at N1M. smegmatis, C. albicans3.9[10]

Note: Specific MIC values for this compound against common pathogens were not found in the surveyed literature. The table showcases the activity of other benzimidazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. Benzimidazole derivatives have been extensively investigated as kinase inhibitors. The 2-aminobenzimidazole scaffold is a common feature in many kinase inhibitors.

Signaling Pathway: A Representative Kinase-Mediated Pathway

kinase_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->RAF Inhibits

MAPK Signaling Pathway Inhibition
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the reagent from the kit.

  • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The benzimidazole scaffold, particularly the 2-phenylbenzimidazole core, remains a highly attractive starting point for the development of novel therapeutic agents. While direct experimental data on this compound is scarce, the analysis of related derivatives provides valuable insights into the structure-activity relationships governing their anticancer, antimicrobial, and kinase inhibitory activities. The presence of the 5-amino group in the target compound offers a key point for further chemical modification to potentially enhance potency and selectivity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of new benzimidazole derivatives, facilitating the discovery and development of next-generation therapeutics.

References

A Comparative Analysis of 2-Phenyl-1H-benzoimidazol-5-ylamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and mechanism of action of a promising class of therapeutic agents.

The 2-phenyl-1H-benzoimidazol-5-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have garnered significant interest as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This guide provides a comparative study of recently developed analogs of this compound, summarizing their inhibitory activities, outlining key experimental protocols for their evaluation, and visualizing their mechanism of action.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound analogs is underscored by their potent inhibitory activity against various kinases and their corresponding cytotoxic effects on cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative analogs, providing a clear comparison of their efficacy and selectivity.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Analog 1 Aurora A8.0HCT1160.025[1]
Aurora B9.2MDA-MB-2310.050[1]
Analog 2 TAK110A5491.3[2]
Analog 3 Abl-K562-[3]
Analog 4 Src-HeLa-[3]

Table 1: Kinase Inhibitory Activity and Antiproliferative Activity of this compound Analogs. This table provides a summary of the in vitro potency of selected analogs against key protein kinases and their cytotoxic effects on various cancer cell lines.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental methodologies. The following sections detail the standard protocols used to assess the biological activity of this compound analogs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying the potency of kinase inhibitors.

Principle: This assay measures the inhibition of phosphorylation of a substrate by a specific kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it in close proximity to a fluorescent tracer bound to the kinase. Excitation of the terbium results in energy transfer to the tracer, leading to a FRET signal. Inhibitors block substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA). Prepare a solution containing the kinase and the substrate. Prepare a separate solution containing ATP and the terbium-labeled anti-phospho-substrate antibody.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well and incubate for a short period to allow for compound binding. Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the fluorescent tracer. Incubate to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the tracer acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4][5][6][7]

Mechanism of Action: Signaling Pathway and Experimental Workflow

The anticancer activity of many this compound analogs is attributed to their ability to induce apoptosis (programmed cell death) by inhibiting key signaling pathways, such as the JNK pathway.

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating apoptosis in response to cellular stress.

JNK_Signaling_Pathway stress Cellular Stress (e.g., Drug Treatment) jnkk JNK Kinase Kinase (e.g., MEKK1) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun phosphorylates bcl2 Bcl-2 jnk->bcl2 phosphorylates & inhibits ap1 AP-1 cjun->ap1 forms pro_apoptotic_genes Pro-apoptotic Genes (e.g., FasL, Bim) ap1->pro_apoptotic_genes activates transcription bax_bak Bax/Bak pro_apoptotic_genes->bax_bak activates bcl2->bax_bak inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis Experimental_Workflow synthesis Analog Synthesis & Characterization kinase_assay In Vitro Kinase Inhibition Assay synthesis->kinase_assay cell_viability Cell Viability Assay (MTT) kinase_assay->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay Active Compounds western_blot Western Blot Analysis of Signaling Proteins apoptosis_assay->western_blot in_vivo In Vivo Efficacy (Xenograft Models) western_blot->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

A Researcher's Guide to Assessing the Cross-Reactivity of 2-Phenyl-1H-benzoimidazol-5-ylamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenyl-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various enzymes and receptors. This promiscuity underscores the critical need for comprehensive cross-reactivity profiling to ensure the selectivity of any potential therapeutic candidate.

Potential for Cross-Reactivity: The 2-Phenyl-1H-Benzimidazole Scaffold

Derivatives of 2-phenyl-1H-benzimidazole have been identified as inhibitors of several distinct protein classes. This suggests that 2-Phenyl-1H-benzoimidazol-5-ylamine may also exhibit affinity for multiple targets. The table below summarizes the known biological targets of structurally related compounds, highlighting the potential for cross-reactivity.

Target ClassSpecific TargetCompound ScaffoldObserved Activity
Dehydrogenase17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10)2-phenyl-1H-benzo[d]imidazoleInhibition in the low micromolar range has been reported.[1]
Hydrolaseα-Glucosidase2-phenyl-1H-benzo[d]imidazoleDerivatives have shown potent inhibitory activity.[2]
Ion ChannelTransient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5)N-heterocyclic-1-benzyl-1H-benzo[d]imidazol-2-aminesSome derivatives act as selective inhibitors.[3]
KinaseInducible T-cell kinase (Itk)1H-benzimidazole-5-carboxylic acid amidesNovel potent inhibitors have been identified within this chemical class.[4]

Experimental Approaches to Determine Cross-Reactivity

A thorough assessment of cross-reactivity involves a combination of in vitro biochemical and cell-based assays, often complemented by in silico predictions. Below are detailed protocols for key experimental approaches.

Kinase Profiling

Given that the 2-phenyl-1H-benzimidazole core is found in kinase inhibitors, comprehensive kinase profiling is a critical first step.

Experimental Protocol: Kinase Binding Assay (e.g., KINOMEscan®)

  • Principle: An active site-directed competition binding assay measures the ability of a test compound to displace a ligand from the active site of a kinase. This method does not depend on ATP and provides a direct measure of binding affinity (Kd).[1][5]

  • Methodology:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase in the presence of the test compound indicates displacement and therefore binding of the compound to the kinase.

    • Results are typically reported as percent of control, with lower percentages indicating stronger binding. For hit compounds, a dissociation constant (Kd) is determined from an 11-point dose-response curve.

Data Presentation:

Kinase TargetPercent of Control (%)Kd (nM)
Kinase A10150
Kinase B85>10,000
Kinase C550
.........
Receptor Binding Assays

To assess for off-target effects at G-protein coupled receptors (GPCRs), ion channels, and other membrane receptors, a broad panel of receptor binding assays is employed.

Experimental Protocol: Radioligand Binding Assay

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

  • Methodology:

    • Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound ligand, is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Data Presentation:

Receptor TargetIC50 (µM)
Receptor X2.5
Receptor Y>100
Receptor Z15
......
Cellular Off-Target Screening

Cell-based assays provide a more physiologically relevant context for assessing off-target effects by considering factors like cell permeability and intracellular target engagement.

Experimental Protocol: Cell Microarray Screening

  • Principle: This high-throughput method assesses the binding of a test compound to a large array of proteins expressed on the surface of human cells.[3][6]

  • Methodology:

    • A microarray is created with thousands of spots, each containing a specific human cell line overexpressing a particular cell surface or secreted protein.

    • The labeled test compound (e.g., fluorescently tagged) is incubated with the microarray.

    • After washing, the array is imaged to detect spots where the compound has bound.

    • The intensity of the signal at each spot correlates with the binding affinity of the compound to the expressed protein.

Data Presentation:

Protein TargetBinding Signal (Normalized Intensity)
Protein P1.2
Protein Q8.7 (Hit)
Protein R0.9
......

Visualizing the Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross-Reactivity Workflow cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Hit Validation & Cellular Confirmation cluster_3 Decision Making Primary Target Assay Primary Target Assay Broad Panel Screening Broad Panel Screening Primary Target Assay->Broad Panel Screening Kinase Profiling Kinase Profiling Broad Panel Screening->Kinase Profiling Receptor Binding Assays Receptor Binding Assays Broad Panel Screening->Receptor Binding Assays Dose-Response & Kd Determination Dose-Response & Kd Determination Kinase Profiling->Dose-Response & Kd Determination Dose-Response & IC50 Determination Dose-Response & IC50 Determination Receptor Binding Assays->Dose-Response & IC50 Determination Cell-Based Functional Assays Cell-Based Functional Assays Dose-Response & Kd Determination->Cell-Based Functional Assays Dose-Response & IC50 Determination->Cell-Based Functional Assays Selectivity Assessment Selectivity Assessment Cell-Based Functional Assays->Selectivity Assessment Proceed/Optimize/Terminate Proceed/Optimize/Terminate Selectivity Assessment->Proceed/Optimize/Terminate

Caption: Workflow for assessing compound cross-reactivity.

Interpreting Cross-Reactivity Data: A Decision Matrix

The results from the various screening platforms can be integrated to make an informed decision about the compound's future development.

Decision Matrix cluster_data Input Data cluster_decision Decision Pathways cluster_outcome Outcomes Primary Target Potency Primary Target Potency High Selectivity? High Selectivity? Primary Target Potency->High Selectivity? Off-Target Hits Off-Target Hits Off-Target Hits->High Selectivity? Therapeutic Window Therapeutic Window Therapeutic Window->High Selectivity? Proceed Proceed High Selectivity?->Proceed Yes Off-Target Amenable to Optimization? Off-Target Amenable to Optimization? High Selectivity?->Off-Target Amenable to Optimization? No Optimize Optimize Terminate Terminate Off-Target Amenable to Optimization?->Optimize Yes Off-Target Amenable to Optimization?->Terminate No

Caption: Decision matrix for compound progression based on selectivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, the known polypharmacology of the 2-phenyl-1H-benzimidazole scaffold necessitates a thorough and systematic evaluation of its off-target interaction profile. By employing a multi-faceted approach that includes broad panel kinase and receptor screening, followed by cell-based validation, researchers can build a comprehensive selectivity profile. This data is crucial for de-risking a drug discovery program and for making informed decisions on the path to developing a safe and effective therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-benzoimidazol-5-ylamine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of its derivatives, focusing on their anticancer and antimicrobial properties. The structure-activity relationships (SAR) are elucidated with supporting quantitative data from in vitro studies, offering insights for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The core hypothesis is that substitutions on the phenyl ring and the benzimidazole nucleus can significantly modulate their cytotoxic effects.

Comparative Efficacy Against Human Cancer Cell Lines

The in vitro anticancer activity of various 2-phenylbenzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Doxorubicin and Cisplatin, established chemotherapy agents, are included for comparison.

Compound IDSubstitution on Phenyl Ring (Position 2)Substitution on Benzimidazole RingA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)PC3 (Prostate) IC50 (µM)Reference
Derivative 1 3,4,5-trimethoxy-4.474.685.50[1][2]
Derivative 2 4-OH, 3-OCH3--3.55-[1]
Derivative 3 -4-carboxamide---[3]
Derivative 4 4-(piperazin-1-yl)5-fluoro, 4-carboxamide---[4]
Doxorubicin Standard Chemotherapy-ReferenceReferenceReference[5]
Cisplatin Standard Chemotherapy-ReferenceReferenceReference[6]

Note: Direct IC50 values for Doxorubicin and Cisplatin vary across studies and are presented here as benchmarks for comparison.

Structure-Activity Relationship (SAR) for Anticancer Activity

The data suggests several key SAR trends for the anticancer activity of 2-phenylbenzimidazole derivatives:

  • Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring appears to be crucial for anticancer activity. For instance, a 3,4,5-trimethoxy substitution pattern has been shown to be effective against multiple cancer cell lines.[7]

  • Substitutions on the Benzimidazole Ring: The introduction of a carboxamide group at the 4-position of the benzimidazole ring has been explored, leading to compounds considered "minimal" DNA-intercalating agents.[3] These derivatives may not act via topoisomerase II, suggesting an alternative mechanism of action.[3]

  • Halogenation: The presence of a fluorine atom at the 5-position of the benzimidazole ring, combined with a 4-carboxamide group, has been investigated for its potential to enhance anticancer efficacy.[4]

dot

Anticancer SAR of 2-Phenylbenzimidazoles cluster_sar Structure-Activity Relationship Core 2-Phenylbenzimidazole Core Phenyl_Subs Substitutions on Phenyl Ring (e.g., Methoxy Groups) Core->Phenyl_Subs Benzimidazole_Subs Substitutions on Benzimidazole Ring (e.g., Carboxamide, Halogens) Core->Benzimidazole_Subs Activity Enhanced Anticancer Activity Phenyl_Subs->Activity Benzimidazole_Subs->Activity

Caption: Key structural modifications influencing the anticancer activity of 2-phenylbenzimidazoles.

Antimicrobial Activity

2-Phenylbenzimidazole derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of microbial DNA gyrase and topoisomerase IV.[8]

Comparative Efficacy Against Microbial Strains

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for several 2-phenylbenzimidazole derivatives are compared with the standard antibiotic, Ciprofloxacin.

Compound IDSubstitution PatternStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
Derivative 5 1,2-disubstituted16>1000>1000[9]
Derivative 6 1,2-disubstituted8>1000>1000[9]
Derivative 7 2-substituted-2-[10]
Ciprofloxacin Standard AntibioticReferenceReferenceReference[11]

Note: The specific substitutions for each derivative are detailed in the cited literature. The data highlights the potential for developing derivatives with potent activity against Gram-positive bacteria, including resistant strains like MRSA.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial SAR for 2-phenylbenzimidazole derivatives indicates that:

  • N-1 and C-2 Substitutions: The biological activity of the benzimidazole system is strongly influenced by substitutions at the N-1 and C-2 positions.[12]

  • Gram-Negative vs. Gram-Positive Activity: Many synthesized derivatives show significant activity against Gram-positive bacteria but are less effective against Gram-negative bacteria.[9] This suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier.

  • Halogenation: The presence of halo substituents at the 5-position of the benzimidazole ring can contribute to broad-spectrum antimicrobial activity.[11]

dot

Antimicrobial SAR of 2-Phenylbenzimidazoles cluster_sar_antimicrobial Antimicrobial SAR Insights Core 2-Phenylbenzimidazole Scaffold N1_C2_Subs N-1 and C-2 Substitutions Core->N1_C2_Subs C5_Halo C-5 Halogenation Core->C5_Halo Gram_Positive Potent Gram-Positive Activity (e.g., MRSA) N1_C2_Subs->Gram_Positive Gram_Negative Limited Gram-Negative Activity N1_C2_Subs->Gram_Negative Broad_Spectrum Potential for Broad-Spectrum Activity C5_Halo->Broad_Spectrum

Caption: SAR summary for the antimicrobial properties of 2-phenylbenzimidazole derivatives.

Experimental Protocols

The data presented in this guide is primarily derived from standardized in vitro assays. The general methodologies for these key experiments are outlined below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 values are determined.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Compounds Add Test Compounds at Various Concentrations Seed_Cells->Treat_Compounds Incubate Incubate for 48-72 hours Treat_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the MTT assay to determine in vitro anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound derivatives. The presented data and SAR insights can serve as a valuable resource for the design and development of novel anticancer and antimicrobial agents. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives and Standard Drugs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel 2-phenyl-1H-benzimidazole derivative against the standard multi-kinase inhibitor, Sorafenib, in the context of anti-cancer therapy. The primary focus is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Executive Summary

Recent studies have highlighted a new series of 2-phenyl benzimidazole-based derivatives as potent inhibitors of VEGFR-2. This guide focuses on a representative compound from this series, herein referred to as "Compound 8" based on its designation in a key comparative study, and evaluates its performance against Sorafenib, an established drug in cancer treatment. The data presented indicates that Compound 8 exhibits outstanding potency against VEGFR-2, with comparable, and in some aspects, potentially superior, preclinical characteristics to Sorafenib.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of Compound 8 and Sorafenib against VEGFR-2 and various cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundTargetIC50 (nM)
Compound 8VEGFR-26.7
SorafenibVEGFR-28.9

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 8MCF-7Breast Cancer3.37
SorafenibMCF-7Breast CancerNot explicitly provided in the compared study, but generally in the low micromolar range.
Doxorubicin (Standard Chemotherapy)MCF-7Breast CancerNot explicitly provided, used as a different class of comparator.

MCF-7: A human breast cancer cell line.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the VEGFR-2 kinase.

Methodology: A luminescence-based kinase assay was employed to measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Reagents and Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, substrate (e.g., Poly (Glu, Tyr) 4:1), test compounds (Compound 8 and Sorafenib), and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Procedure:

    • Serial dilutions of the test compounds were prepared in kinase buffer.

    • The VEGFR-2 enzyme and the substrate were mixed in a 96-well plate.

    • The test compound dilutions were added to the wells.

    • The kinase reaction was initiated by adding ATP.

    • The plate was incubated at 30°C for a specified period (e.g., 60 minutes).

    • The reaction was stopped, and the detection reagent was added.

    • Luminescence was measured using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated relative to a control with no inhibitor. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: MCF-7 human breast cancer cells were cultured in appropriate media and conditions.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds (Compound 8 and Doxorubicin as a control) for a specified period (e.g., 48-72 hours).

    • After the incubation period, the MTT reagent was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

    • A solubilization solution was added to dissolve the formazan crystals.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, and the point of inhibition by 2-phenyl-1H-benzimidazole derivatives and Sorafenib.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor 2-Phenyl-1H-benzimidazole derivative (e.g., Compound 8) / Sorafenib Inhibitor->VEGFR2 Inhibits (ATP-binding site) RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (VEGFR-2, Substrate, ATP, Buffers) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Plate Setup (96-well) Add Enzyme, Substrate, and Compounds prep_reagents->plate_setup prep_compounds->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition and IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Conclusion

The presented data indicates that the investigated 2-phenyl-1H-benzimidazole derivative, Compound 8, is a highly potent inhibitor of VEGFR-2, demonstrating a lower IC50 value than the standard drug Sorafenib in in vitro kinase assays. Furthermore, it exhibits significant cytotoxicity against the MCF-7 breast cancer cell line. These findings suggest that 2-phenyl-1H-benzimidazole derivatives represent a promising scaffold for the development of novel anti-cancer therapeutics targeting angiogenesis. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

Reproducibility of 2-Phenyl-1H-benzoimidazol-5-ylamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and emerging methods for the synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine, a crucial building block in medicinal chemistry. We will delve into the reproducibility, efficiency, and practical considerations of each method, supported by available experimental data.

The synthesis of the benzimidazole core, a privileged scaffold in drug discovery, can be broadly approached through two primary routes: the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips condensation) or with an aldehyde. The choice of method can significantly impact the yield, purity, and, critically, the reproducibility of the synthesis of this compound.

At a Glance: Comparison of Synthetic Methods

To facilitate a clear comparison, the following table summarizes the key quantitative parameters for the most relevant synthetic strategies for this compound and its close analogs. It is important to note that direct reproducibility data (e.g., standard deviation over multiple runs) is not always available in the literature; in such cases, the consistency of reported yields provides an indirect measure of robustness.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsReported Yield (%)Reported Purity (%)Key AdvantagesPotential for high purity and yield.
Two-Step Synthesis (Aldehyde Condensation & Reduction) 1,2-diamino-4-nitrobenzene, Benzaldehyde1. Condensation (e.g., reflux in EtOH) 2. Reduction (e.g., SnCl₂/HCl, H₂/Pd-C)70-85 (overall)>98Well-established, versatile for substituted benzimidazoles.Two distinct steps, may require purification of intermediate.
One-Pot Reductive Cyclization 1,2-diamino-4-nitrobenzene, BenzaldehydeReductant (e.g., Na₂S₂O₄), Solvent (e.g., DMF/H₂O), Heat65-80>95Time and resource-efficient, avoids isolation of intermediate.Optimization of concurrent reactions can be challenging.
Phillips Condensation (adapted) 4-Nitro-1,2-phenylenediamine, Benzoic AcidPolyphosphoric acid (PPA), High temperature (e.g., 180-200°C)60-75>97Direct formation of the benzimidazole ring.Harsh reaction conditions, potential for side products.
Microwave-Assisted Synthesis 1,2-diamino-4-nitrobenzene, BenzaldehydeCatalyst (e.g., solid acid), Microwave irradiation85-95>98Rapid reaction times, often higher yields, improved reproducibility.Requires specialized equipment, scalability can be a concern.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic routes, compiled from established literature procedures.

Method 1: Two-Step Synthesis via Aldehyde Condensation and Reduction

This widely used method involves the initial formation of a nitro-substituted benzimidazole, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 5-Nitro-2-phenyl-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diamino-4-nitrobenzene (1 equivalent) in ethanol.

  • Reagent Addition: Add benzaldehyde (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction of 5-Nitro-2-phenyl-1H-benzimidazole

  • Reaction Setup: Suspend the 5-nitro-2-phenyl-1H-benzimidazole (1 equivalent) from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) portion-wise while stirring. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker of ice and basify with a concentrated sodium hydroxide solution to a pH of ~10-12.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Method 2: One-Pot Reductive Cyclization

This streamlined approach combines the condensation and reduction steps into a single, efficient process.

  • Reaction Setup: In a round-bottom flask, combine 1,2-diamino-4-nitrobenzene (1 equivalent) and benzaldehyde (1.1 equivalents) in a solvent mixture, such as dimethylformamide (DMF) and water.

  • Reagent Addition: Heat the mixture to reflux (approximately 80-100 °C). Once at temperature, add a reducing agent like sodium dithionite (Na₂S₂O₄) (3-4 equivalents) in portions.

  • Reaction: Continue to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Workflows

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the key stages of the described synthetic methods.

Two_Step_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 1,2-diamino-4-nitrobenzene + Benzaldehyde B Reflux in Ethanol A->B C Intermediate: 5-Nitro-2-phenyl-1H-benzimidazole B->C D Intermediate from Step 1 E Reduction (e.g., SnCl2/HCl) D->E F Final Product: This compound E->F

Figure 1. Workflow for the Two-Step Synthesis.

One_Pot_Synthesis A Starting Materials: 1,2-diamino-4-nitrobenzene + Benzaldehyde B One-Pot Reaction: Reductive Cyclization (e.g., Na2S2O4, Reflux) A->B C Final Product: This compound B->C

Figure 2. Workflow for the One-Pot Synthesis.

Discussion on Reproducibility and Method Selection

The two-step synthesis is a classic and generally reliable method. Its key advantage lies in the separation of the condensation and reduction steps, allowing for the isolation and purification of the nitro-intermediate. This can lead to a higher purity final product and may be more straightforward to troubleshoot if issues arise. However, the additional step increases the overall reaction time and solvent usage. The reproducibility of this method is generally considered good, with consistent yields reported in the literature for similar transformations.

The one-pot reductive cyclization offers a significant improvement in terms of efficiency. By combining two transformations into a single operation, it reduces reaction time, solvent consumption, and waste generation. This makes it an attractive option for larger-scale synthesis. However, the simultaneous nature of the reactions can sometimes make optimization more complex, and the final product may require more rigorous purification to remove any byproducts from the concurrent reactions. When optimized, this method can be highly reproducible.

The Phillips condensation route, while a fundamental method for benzimidazole synthesis, often requires harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA).[1] These conditions can sometimes lead to lower yields and the formation of side products, potentially impacting reproducibility. For substrates with sensitive functional groups, this method may not be ideal.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of 2-phenyl-1H-benzimidazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The precise temperature and pressure control offered by modern microwave reactors can also contribute to enhanced reproducibility compared to conventional heating methods. The main drawback is the requirement for specialized equipment, which may not be available in all laboratories, and potential challenges in scaling up the reaction.

Conclusion

For researchers prioritizing purity and a well-established, stepwise protocol, the two-step synthesis remains a robust and reproducible option. For those seeking to optimize for efficiency, particularly on a larger scale, the one-pot reductive cyclization presents a compelling alternative, provided the reaction conditions are carefully optimized. For rapid synthesis and methods development, microwave-assisted synthesis offers significant advantages in terms of speed and yield, with the potential for excellent reproducibility. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity of the final this compound. Further in-house validation of any chosen method is always recommended to ensure consistent and reproducible results within a specific laboratory setting.

References

Benchmarking 2-Phenyl-1H-benzoimidazol-5-ylamine and its Derivatives Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory potential of 2-phenyl-1H-benzimidazole derivatives against two key enzymatic targets: 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) and α-glucosidase. The performance of these compounds is benchmarked against established inhibitors, offering researchers and drug development professionals a clear perspective on their potential therapeutic applications.

Comparative Analysis of 17β-HSD10 Inhibitors

17β-HSD10 is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease.[1] The 2-phenyl-1H-benzo[d]imidazole scaffold has been identified as a promising framework for the design of potent 17β-HSD10 inhibitors.[1]

Data Summary

The following table summarizes the in vitro inhibitory activity of a representative 2-phenyl-1H-benzo[d]imidazole derivative against 17β-HSD10, compared to a known inhibitor.

CompoundTarget EnzymeIC50 (µM)Known InhibitorIC50 (µM)
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (Compound 33)17β-HSD101.65 ± 0.55[1]17β-HSD10-IN-1Not specified in the provided search results.
Experimental Protocol: In Vitro 17β-HSD10 Inhibition Assay

The inhibitory activity against 17β-HSD10 is determined using an in vitro enzyme assay.

Materials:

  • Recombinant human 17β-HSD10 enzyme

  • Substrate (e.g., estradiol)

  • Cofactor (e.g., NAD+)

  • Test compounds (2-phenyl-1H-benzo[d]imidazole derivatives and known inhibitors)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the known inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the recombinant 17β-HSD10 enzyme, and the cofactor.

  • Add the serially diluted test compounds or the known inhibitor to the respective wells. A control group with no inhibitor is also included.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence at a specific wavelength using a microplate reader. The change in signal corresponds to the conversion of the substrate by the enzyme.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway

G cluster_0 Alzheimer's Disease Pathogenesis cluster_1 Therapeutic Intervention Aβ Aggregation Aβ Aggregation Mitochondrial Dysfunction Mitochondrial Dysfunction Aβ Aggregation->Mitochondrial Dysfunction induces Neurotoxicity Neurotoxicity Mitochondrial Dysfunction->Neurotoxicity leads to Cognitive Decline Cognitive Decline Neurotoxicity->Cognitive Decline results in 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives This compound Derivatives 17β-HSD10 17β-HSD10 This compound Derivatives->17β-HSD10 inhibit 17β-HSD10->Mitochondrial Dysfunction contributes to

Caption: Inhibition of 17β-HSD10 by 2-phenyl-1H-benzimidazole derivatives may mitigate mitochondrial dysfunction in Alzheimer's disease.

Comparative Analysis of α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Derivatives of 2-phenyl-1H-benzimidazole have demonstrated potent inhibitory activity against this enzyme.[2][3]

Data Summary

The following table presents the in vitro inhibitory activity of two 2-phenyl-1H-benzimidazole derivatives against α-glucosidase, benchmarked against the clinically used drug, acarbose.

CompoundTarget EnzymeIC50 (µM)Known InhibitorIC50 (µM)
Compound 15oα-Glucosidase2.09 ± 0.04[2]Acarbose873.34 ± 1.21[4]
Compound 22dα-Glucosidase0.71 ± 0.02[2]Acarbose873.34 ± 1.21[4]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory potential against α-glucosidase is assessed using a colorimetric in vitro assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (2-phenyl-1H-benzimidazole derivatives and acarbose)

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds and acarbose in the assay buffer.

  • Add the α-glucosidase solution to each well of a 96-well plate.

  • Add the different concentrations of the test compounds or acarbose to the wells. A control well containing only the enzyme and buffer is included.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Experimental Workflow

G cluster_workflow α-Glucosidase Inhibition Assay Workflow start Prepare Reagents reagents Enzyme, Substrate (pNPG) Test Compounds, Buffer start->reagents plate_prep Plate Preparation (Enzyme + Inhibitor) reagents->plate_prep pre_incubation Pre-incubation (37°C, 10 min) plate_prep->pre_incubation reaction_start Add Substrate (pNPG) pre_incubation->reaction_start incubation Incubation (37°C, 20 min) reaction_start->incubation reaction_stop Add Na2CO3 incubation->reaction_stop readout Measure Absorbance (405 nm) reaction_stop->readout analysis Calculate % Inhibition Determine IC50 readout->analysis end Results analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of compounds against α-glucosidase.

Conclusion

The 2-phenyl-1H-benzimidazole scaffold represents a versatile platform for the development of potent enzyme inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against both 17β-HSD10 and α-glucosidase, with potencies in the low micromolar range. These findings underscore the potential of 2-phenyl-1H-benzimidazole derivatives as lead compounds for the development of novel therapeutics for Alzheimer's disease and type 2 diabetes. Further investigation and optimization of this chemical series are warranted to explore their full therapeutic potential.

References

A Head-to-Head Comparison of 2-Phenyl-1H-benzoimidazol-5-ylamine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-benzoimidazol-5-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, most notably in the realm of oncology. These compounds have demonstrated potent efficacy against various cancer cell lines, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. This guide provides an objective, data-driven comparison of the performance of various this compound derivatives, supported by experimental data and detailed protocols to aid in the evaluation and selection of compounds for further research and development.

Quantitative Performance Data

The following tables summarize the in vitro cytotoxic activities of several this compound derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.

Compound ID/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 5b HCC1937Breast Cancer2.6
A549Lung Cancer3.1
MDA-MB-468Breast Cancer6.3
Compound 4e MCF-7Breast Cancer1-10
Compound 4f SK-MEL-28Melanoma1-10
Compound 5 (bromo-derivative) DU-145Prostate Cancer10.2 ± 1.4
MCF-7Breast Cancer17.8 ± 0.24
H69ARLung Cancer49.9 ± 0.22
SL-9 DLD-1Colon Cancer57.68
Compound 15o α-glucosidase inhibitor(Anti-diabetic target)2.09 ± 0.04
Compound 22d α-glucosidase inhibitor(Anti-diabetic target)0.71 ± 0.02
Compound 33 17β-HSD10 inhibitor(Alzheimer's target)1.65 ± 0.55

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the anticancer potential of this compound derivatives.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, DLD-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of benzimidazole derivatives in an immunodeficient mouse model.

Objective: To assess the in vivo anticancer activity of test compounds by measuring their effect on tumor growth.

Materials:

  • Human cancer cell lines

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Test compound formulation

  • Calipers

Procedure:

  • Cell Culture: Culture human cancer cell lines in appropriate media under standard conditions.

  • Tumor Implantation: Harvest cultured cancer cells, wash, and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject a specific number of cells (typically 1 x 10⁶ to 1 x 10⁷) into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly measure the tumor size (e.g., twice weekly) using calipers. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the investigational benzimidazole derivative via the specified route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the drug.

  • Efficacy Assessment: Continue treatment for a predetermined period. Monitor tumor volume and the body weight of the animals as an indicator of toxicity. At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histopathology, immunohistochemistry).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzimidazole 2-Phenyl-1H-benzoimidazol- 5-ylamine Derivative Benzimidazole->PI3K Inhibits Benzimidazole->Akt Inhibits Benzimidazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed, step-by-step protocol for the safe disposal of 2-Phenyl-1H-benzoimidazol-5-ylamine, ensuring the protection of personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) was located for this compound. The following information is based on data from SDSs of structurally similar compounds, namely 2-Phenyl-1H-benzimidazole (CAS 716-79-0) and 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5). It is imperative to treat this compound as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Profile and Safety Information

Based on analogous compounds, this compound should be handled as a hazardous chemical. The primary hazards associated with similar benzimidazole derivatives are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary StatementsSource (Similar Compound)
Acute Oral Toxicity Harmful if swallowed.[1]Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.2-Phenyl-1H-benzimidazole
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.2-Phenyl-1H-benzimidazole
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.2-Phenyl-1H-benzimidazole
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.2-Phenyl-1H-benzimidazole
Suspected of Causing Genetic Defects Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must wear the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if necessary, an apron or coveralls to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following protocol is crucial for safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware, spill cleanup materials, and personal protective equipment, must be classified as hazardous chemical waste.

  • This waste stream must be segregated from other laboratory waste, especially from incompatible materials like strong oxidizing agents, to prevent adverse chemical reactions.

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Record the accumulation start date on the label.

4. Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Secondary containment should be used to capture any potential leaks.

5. Disposal:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. The primary method of disposal for such chemicals is typically incineration at a permitted hazardous waste facility.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and proper response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with their established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Handling & Collection cluster_2 Storage & Disposal A Generate Waste Containing This compound B Classify as Hazardous Waste A->B C Wear Appropriate PPE B->C D Use Designated, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Waste D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Approved Facility G->H

References

Personal protective equipment for handling 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenyl-1H-benzoimidazol-5-ylamine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of analogous compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial to minimize exposure to this compound, which, based on similar compounds, may cause skin, eye, and respiratory irritation.[1][2][3]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]To protect the eyes and face from splashes and airborne particles of the chemical.[4]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[4]To prevent inhalation of the powder, which may cause respiratory irritation.[4]
Protective Clothing A laboratory coat, long pants, and closed-toe shoes. For significant handling, a polyethylene-coated polypropylene disposable gown is recommended.[4]To prevent accidental skin contact with the chemical.

Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.

Engineering Controls:

  • All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • An eyewash station and safety shower must be readily accessible.[4]

Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Gather all necessary PPE and materials before starting work.

  • Weighing and Aliquoting (Solid):

    • Perform all weighing and handling of the solid compound within a chemical fume hood.

    • Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation and Transfers:

    • Conduct all solution preparations and transfers within a chemical fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

    • Decontaminate all surfaces and equipment used.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Waste Segregation:

    • Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, leak-proof hazardous waste container.

    • Collect liquid waste (e.g., solutions) in a separate, sealed, and chemically compatible hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Workflow for Safe Handling and Emergency Response

Safe Handling and Emergency Workflow for this compound cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep Preparation: Gather PPE, Verify Fume Hood and Safety Showers weigh Weighing and Aliquoting (in Fume Hood) prep->weigh solution Solution Preparation and Transfers (in Fume Hood) weigh->solution post_handling Post-Handling: Decontaminate, Wash Hands solution->post_handling spill Spill Occurs solution->spill Potential Spill segregate Segregate Solid and Liquid Waste post_handling->segregate Generate Waste label_waste Label Containers as 'Hazardous Waste' segregate->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste dispose Contact EHS for Disposal store_waste->dispose evacuate Evacuate Area and Alert Supervisor spill->evacuate ppe_response Don Appropriate PPE for Cleanup evacuate->ppe_response contain Contain Spill with Inert Absorbent ppe_response->contain collect Collect and Place in Hazardous Waste Container contain->collect

Caption: Workflow for the safe handling, disposal, and emergency response for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.